2-Thiocytosine
Description
Contextualization within Thio-substituted Nucleobases Research
Thio-substituted nucleobases, or thiobases, are derivatives of the standard DNA and RNA bases (adenine, guanine (B1146940), cytosine, thymine, and uracil) in which a carbonyl oxygen atom is replaced by a sulfur atom. nih.gov This seemingly subtle structural modification leads to a dramatic shift in their photophysical behavior. nih.gov Unlike canonical nucleobases, which are known for their photostability due to rapid, radiationless deactivation to the ground state after absorbing UV light, thiobases exhibit a highly efficient intersystem crossing (ISC) to the triplet excited state. nih.govnih.gov This characteristic is largely attributed to the "heavy-atom effect" of the sulfur atom, which enhances spin-orbit coupling. nih.gov
The study of thiobases is a vibrant area of research, motivated by their natural occurrence and therapeutic potential. Thionated nucleosides have been identified in the transfer RNAs (tRNAs) of organisms across all domains of life. nih.gov Their unique photochemical properties make them attractive candidates for applications as photosensitizers in photodynamic therapy and as molecular tools in biotechnology. nih.govnih.gov
Within this context, 2-thiocytosine (B14015) (2TC) presents a particularly interesting case. nih.gov Its photophysical properties have been explored less extensively than those of other pyrimidine (B1678525) thiobases, such as the thiouracils. nih.gov A key feature of this compound is its complex tautomerism, which is highly dependent on its environment. Theoretical studies have shown that while the amino-thiol tautomer is more stable in the gas phase, the 1H-amino-thione form is the predominant species in polar solvents. nih.govacs.org This contrasts with thiouracils, which typically exist in the keto-thione form in both gas and solution phases. nih.gov This environment-dependent behavior is central to understanding its function in different chemical and biological systems.
Historical Perspectives on Thio-substituted Pyrimidine Studies
The field of thio-substituted pyrimidine research gained significant momentum following the discovery of sulfur-containing nucleosides in natural tRNA in 1965. nih.gov This finding prompted extensive investigation into the synthesis, structure, and biological activity of these modified bases. nih.gov Researchers began to explore the consequences of replacing oxygen with sulfur in pyrimidine rings, leading to a deeper understanding of their altered chemical properties and biological roles. nih.govresearchgate.net
From a prebiotic chemistry perspective, thio-pyrimidines like this compound are considered to have potentially played a crucial role in the origins of life, specifically in the abiotic synthesis of nucleic acids and the formation of the first RNA molecules. nih.gov The long-standing interest in the biological effects of thio-pyrimidines is exemplified by the medical use of propylthiouracil, a thiouracil derivative, for treating hyperthyroidism since the 1940s. wikipedia.org The advancement of the fine chemical industry since the late 1970s has further propelled research by enabling the synthesis of a wide array of complex organic molecules, including various nucleobase analogues for detailed study. wikipedia.org
Significance in Nucleic Acid Chemistry and Molecular Biology
This compound holds considerable significance due to its distinct properties that can influence nucleic acid structure and function. nih.gov Its incorporation into DNA has been shown to potentially induce point mutations and decrease the stability of the double helix. nih.gov This has implications for its potential application as an anticancer agent, with some this compound derivatives demonstrating significant cytotoxic activity, even in cell lines resistant to conventional drugs like cisplatin. nih.govresearchgate.net
The molecule's photochemistry is of paramount importance. In solution, the dominant thione tautomer undergoes efficient intersystem crossing to a long-lived triplet state, a property essential for its function as a photosensitizer. nih.govrsc.org Conversely, in the gas phase, the thiol form prevails, which deactivates through ultrafast internal conversion. nih.govrsc.org This tautomer-specific photodynamic behavior is a key area of ongoing research. nih.govrsc.orgresearchgate.net
The interaction of this compound with its immediate environment, particularly water, is critical to its biological function. nih.gov Studies have revealed that interactions with water molecules can facilitate water-chromophore electron transfer (WCET), a process that can influence its nonradiative decay pathways. nih.govarxiv.org Advanced spectroscopic and computational methods have been employed to study these solvatochromic effects, providing insight into how solvents alter the molecule's UV absorption spectrum and behavior in biological milieus. acs.org
In the broader field of molecular biology, thionated nucleosides are valuable tools. They serve as fluorescent probes and are used in DNA nanotechnology to control base pairing. nih.gov Furthermore, the enhanced resistance of thio-modified oligonucleotides, such as 4'-thioRNA, to degradation by nucleases makes them promising candidates for the development of therapeutic nucleic acids. oup.comchemrxiv.org
Data Tables
Table 1: Tautomeric Forms of this compound this compound can exist in different tautomeric forms, primarily the amino-thione and amino-thiol forms. The equilibrium between these forms is highly dependent on the solvent environment. acs.orgresearchgate.net
| Tautomer Name | Structure | Predominance |
| 1H-amino-thione | ![]() | Polar Solvents (e.g., Water, Methanol) acs.org |
| amino-thiol | ![]() | Gas Phase nih.govacs.org |
Table 2: Spectroscopic Properties of this compound in Various Solvents The UV absorption spectrum of this compound shows significant shifts depending on the solvent, a phenomenon known as solvatochromism. The table below shows the position of the lowest-energy absorption band maximum in different solvents. acs.org
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max) |
| Ethyl acetate (B1210297) (EtOAc) | 6.02 | ~300 nm |
| Acetonitrile (B52724) (ACN) | 37.5 | ~296 nm |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | ~298 nm |
| Ethanol (B145695) (EtOH) | 24.5 | ~293 nm |
| Methanol (B129727) (MeOH) | 32.7 | ~292 nm |
| Water (H₂O) | 78.4 | ~289 nm |
Table 3: Calculated Relative Energies of this compound Tautomers Quantum chemistry calculations show a reversal in the stability of this compound tautomers between the gas phase and solution. The 1H-amino-thione form is significantly stabilized by polar solvents. acs.org
| Tautomer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |
| amino-thiol (rotamer B) | 0.00 | 9.07 |
| amino-thiol (rotamer C) | 0.44 | 10.16 |
| 1H-amino-thione (A) | 5.23 | 0.00 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
| Record name | 6-Amino-2(1H)-pyrimidinethione | |
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Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-49-3 | |
| Record name | 2-Thiocytosine | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
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| Record name | 4-aminopyrimidine-2-thiol | |
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Synthetic Methodologies and Chemical Transformations of 2 Thiocytosine
Established Synthetic Pathways for 2-Thiocytosine (B14015)
The primary synthetic strategies for this compound revolve around the direct thionation of cytosine or uracil (B121893) precursors, or the chemical conversion of related thiopyrimidines. These methods leverage fundamental organic chemistry reactions tailored for heterocyclic compounds.
The pyrimidine (B1678525) ring is generally susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen atoms. bhu.ac.in The synthesis of this compound can be achieved through a nucleophilic substitution reaction where a suitable leaving group at the 2-position of a pyrimidine ring is displaced by a sulfur nucleophile.
Several specific protocols for synthesizing this compound and its nucleosides have been refined over the years. These methods vary in their starting materials, reagents, and reaction conditions, leading to differences in yield and purity.
Acylation of the exocyclic amino group of this compound nucleosides is a key transformation, often employed to create prodrugs or to serve as a protecting group strategy in oligonucleotide synthesis. google.com A common procedure involves reacting the this compound nucleoside with an acylating agent, such as an acyl chloride or anhydride.
For instance, 4-N-acyl-2-thiocytosine arabinosides can be synthesized by first dissolving the parent this compound arabinoside in pyridine (B92270). google.com To prevent unwanted reactions at the sugar's hydroxyl groups, a silylating agent like chlorotrimethylsilane (B32843) is added. Following this protection step, the acyl chloride (e.g., nonanoyl chloride) is introduced to acylate the 4-amino group. google.com This method is effective for producing N-acylated derivatives with potential applications in medicine and nucleic acid chemistry. google.com
| Starting Material | Acylating Agent | Key Reagents & Solvents | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound arabinoside | Nonanoyl chloride | Pyridine, Chlorotrimethylsilane | Stir at room temperature for 15 hours | 4-N-nonanoyl-2-thiocytosine arabinoside | google.com |
| This compound arabinoside | Lauroyl chloride | Pyridine, Chlorotrimethylsilane | React at room temperature for 1.5 hours | 4-N-lauroyl-2-thiocytosine arabinoside | google.com |
Phosphorus pentasulfide (P₂S₅, molecular formula P₄S₁₀) and its derivatives, like Lawesson's reagent, are powerful thionating agents used to convert carbonyl groups into thiocarbonyls. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for the synthesis of thiopyrimidines from their more common oxo-analogs.
A notable example is the synthesis of 5-fluoro-2-thiocytosine (B1239711), where 5-fluorocytosine (B48100) is heated under reflux with Lawesson's reagent in dioxane for 16 hours, achieving a high yield of 90%. tandfonline.com Similarly, P₂S₅ has been used effectively in the thionation of other pyrimidine nucleosides. The synthesis of a 4-thiouridinic compound from its corresponding uridine (B1682114) precursor via thiolation with P₂S₅ resulted in a 72% yield. nih.gov These protocols demonstrate the utility of phosphorus-sulfur reagents in accessing thiopyrimidines, although the reaction conditions often require elevated temperatures and careful handling due to the nature of the reagents. tandfonline.comnih.gov
| Starting Material | Thiolating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Fluorocytosine | Lawesson's reagent | 1,4-Dioxane | Reflux for 16 hours | 5-Fluoro-2-thiocytosine | 90% | tandfonline.com |
| Ribose-protected uridine derivative | Phosphorus pentasulfide (P₂S₅) | Not specified | Not specified | Ribose-protected 4-thiouridine | 72% | nih.gov |
A highly effective and direct route to this compound nucleosides is the ammonolysis of 2-thiouracil (B1096) nucleosides. acs.orgscilit.com This chemical transformation converts the C4-carbonyl group of the 2-thiouracil ring into the C4-amino group of this compound. The reaction is typically performed under mild conditions, making it a valuable synthetic tool.
The process involves treating a 2-thiouracil nucleoside, often with protecting groups on the sugar moiety, with ammonia (B1221849) in a solvent like methanol (B129727). researchgate.net For example, sugar-peracetylated 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiouracils undergo efficient ammonolysis with ammonia in methanol at temperatures ranging from 0°C to 23°C over 16 hours to yield the corresponding this compound nucleosides. researchgate.netresearchgate.net An alternative but related pathway involves the amination of 2,4-dithiouracil nucleosides, which also yields this compound nucleosides. tandfonline.com
| Starting Material | Key Reagents & Solvents | Reaction Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Sugar-peracetylated 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiouracils | Ammonia (NH₃), Methanol (MeOH) | 0°C to 23°C for 16 hours | 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiocytosines | Efficient and direct conversion | researchgate.net |
| Blocked 3',5'-di-O-p-toluyl-2'-deoxy-2,4-dithiouridines | Ammonia (NH₃), Methanol (MeOH) | Elevated temperature | 2'-Deoxy-2-thiocytidine derivatives | Amination of a dithio precursor | tandfonline.com |
For acylation reactions to be suitable for industrial-scale production, they must utilize accessible reagents, simple purification steps, and result in high yields. The N-acylation of this compound nucleosides, as described in patent literature, provides a framework for such scalable procedures. google.com The use of common solvents like pyridine and standard acylating agents such as acyl chlorides makes the process adaptable for larger scales. google.com
Industrial acylation often involves careful control of reaction parameters to maximize selectivity and yield. chemcess.com In the context of nucleoside chemistry, this includes the strategic use of silylating agents to temporarily protect reactive hydroxyl groups, thereby directing the acylation to the desired exocyclic amino group. google.com The reaction workup, which can involve simple extraction and crystallization, further adds to the industrial viability of these methods. google.com The synthesis of 4-N-acyl-2-thiocytosine arabinoside, intended for use as an active ingredient in anticancer agents, highlights the practical and industrial relevance of these acylation procedures. google.com
Prebiotic Synthesis Routes and Implications
The investigation into the origins of life often involves exploring plausible prebiotic pathways for the synthesis of essential biomolecules, including the components of nucleic acids. This compound has been identified as a product of potential prebiotic chemical reactions. This synthesis is considered a potentially significant prebiotic source of 2-thiopyrimidines. nih.govnasa.govscience.gov
One proposed prebiotic route to this compound involves the reaction of thiourea (B124793) with cyanoacetaldehyde. nih.govnasa.govacs.org This condensation reaction is analogous to the reaction of guanidine (B92328) with cyanoacetaldehyde, which produces 2,4-diaminopyrimidine. nih.govnasa.gov However, studies have shown that the yields of this compound from the thiourea reaction are significantly lower than the pyrimidine yields obtained with guanidine or urea (B33335) under similar conditions. nih.govnasa.govacs.org The prebiotic availability of cyanoacetaldehyde is linked to its precursor, cyanoacetylene, which can be generated from electric discharges in reducing atmospheric conditions. nih.govnasa.govscience.gov Once formed, this compound can undergo hydrolysis to yield thiouracil and cytosine, which in turn hydrolyzes to uracil. nih.govnasa.govacs.org
The "drying lagoon model" provides a context for how such prebiotic syntheses could have occurred on early Earth. nih.govnasa.govscience.govacs.org This model posits that dilute solutions of reactants, such as those in a shallow body of water, could become highly concentrated through evaporation. nih.govacs.org Reactions that proceed with low yields in dilute conditions can be driven forward more effectively in these concentrated environments. nih.govnasa.gov The applicability of this model was demonstrated in experiments where dilute solutions of cyanoacetaldehyde and guanidine hydrochloride were evaporated over time, resulting in the synthesis of pyrimidines. nih.govnasa.gov These findings suggest that environments like drying lagoons and beaches could have served as primary locations for key prebiotic syntheses, including the formation of this compound and its derivatives. nih.govnasa.govscience.gov
Derivatization Strategies and Analogue Synthesis
Chemical modification of nucleoside analogues is a common strategy to alter their biological and physicochemical properties. In the case of 1-(β-D-arabinofuranosyl)-2-thiocytosine (AraSC), a sulfur-substituted derivative of arabinosylcytosine (AraC), various derivatives have been synthesized to serve as potential prodrugs. pharm.or.jp These modifications involve creating ester, amide, or phosphodiester linkages. pharm.or.jp
5'-O-Acylation of Arabinofuranosyl-2-Thiocytosine (AraSC)
A key derivatization strategy for AraSC is the acylation of the 5'-hydroxyl group of the arabinofuranose sugar moiety. This modification results in the formation of 5'-O-acyl derivatives, which can function as prodrugs that may regenerate the parent compound, AraSC, through hydrolysis in the body. pharm.or.jp
The synthesis of 5'-O-acyl derivatives of AraSC has been achieved under specific laboratory conditions. pharm.or.jp A general procedure involves dissolving AraSC in a suitable solvent, such as N,N-dimethylacetamide, and then adding the appropriate acyl chloride. pharm.or.jp
Table 1: General Reaction Conditions for 5'-O-Acylation of AraSC
| Parameter | Condition |
|---|---|
| Starting Material | 1-(β-D-Arabinofuranosyl)-2-thiocytosine (AraSC) |
| Solvent | N,N-dimethylacetamide |
| Acylating Agent | Acyl chloride (e.g., octanoyl chloride) |
| Reaction Time | 2 days |
| Temperature | Room Temperature |
| Work-up | Addition of water, partitioning between ethyl acetate (B1210297) and aq. NaHCO₃ |
| Purification | Silica gel column chromatography |
This data is based on a general procedure for synthesizing 5'-O-acyl derivatives. pharm.or.jp
Following this procedure, the synthesis of 1-(5'-O-Octanoyl-β-D-arabinofuranosyl)-2-thiocytosine resulted in a reported yield of 77%. pharm.or.jp
To explore a range of chemical properties, a variety of derivatives of AraSC have been synthesized, including esters, amides, and phosphodiesters. pharm.or.jpnih.gov A study detailed the synthesis of sixteen such derivatives. nih.gov
Acyl Derivatives (Esters): Besides the 5'-O-acyl derivatives, 3'-O-acyl esters have also been synthesized. pharm.or.jpnih.gov
Amide Derivatives: N⁴-acyl derivatives are created by reacting AraSC with an acyl chloride in pyridine after treatment with trimethylchlorosilane. pharm.or.jp This modification targets the exocyclic amino group of the thiocytosine base. pharm.or.jpnih.gov
Phosphodiester Derivatives: 5'-O-(O-alkylphosphate) derivatives are synthesized by reacting AraSC with phosphoryl chloride in trimethylphosphate, followed by the addition of an appropriate alcohol. pharm.or.jp This introduces a phosphate (B84403) group at the 5' position, linked to an additional alkyl group. pharm.or.jpnih.gov
Table 2: Synthesized Classes of AraSC Derivatives
| Derivative Class | Linkage Type | Position of Modification |
|---|---|---|
| 5'-Esters | Ester | 5'-hydroxyl of the sugar |
| 3'-Esters | Ester | 3'-hydroxyl of the sugar |
| N⁴-Amides | Amide | N⁴-amino group of the base |
| 5'-Phosphodiesters | Phosphodiester | 5'-hydroxyl of the sugar |
This table summarizes the classes of sixteen derivatives of AraSC that were synthesized in one study. nih.gov
Synthesis of 2'-Deoxynucleosides of this compound and 5-Fluoro-2-Thiocytosine
The synthesis of 2'-deoxynucleosides of this compound and its 5-fluoro derivative can be accomplished through two primary routes: direct condensation of the modified base with a deoxyribose derivative, and chemical transformation of a pre-formed nucleoside. tandfonline.com
Nucleoside Condensation Methods
The direct condensation method involves the reaction of a silylated this compound or 5-fluoro-2-thiocytosine with a protected deoxyribose derivative. Silylation of the pyrimidine base is a critical step to ensure efficient condensation. For 5-fluoro-2-thiocytosine, standard silylation conditions using a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TCS) can be employed to yield the silylated product. tandfonline.com However, achieving effective silylation of this compound itself can be more challenging and may require optimized conditions, such as using a higher excess of the silylating agents. tandfonline.com
Once the base is silylated, it is condensed with a protected sugar, such as 2-deoxy-3,5-di-O-p-toluyl-D-ribofuranosyl chloride, typically in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) in a solvent like dichloroethane. tandfonline.comresearchgate.net This reaction generally produces a mixture of α and β anomers, which require subsequent separation. The final step involves the removal of the protecting groups (e.g., toluyl groups) using a basic solution like methanolic ammonia to yield the free 2'-deoxynucleosides. tandfonline.comresearchgate.net
Table 1: Nucleoside Condensation for 2'-Deoxy-2-thiocytosine Analogues
| Base | Silylation Conditions | Condensation Partner | Catalyst/Solvent | Key Steps |
|---|---|---|---|---|
| 5-Fluoro-2-thiocytosine | HMDS/TCS | 2-Deoxy-3,5-di-O-p-toluyl-D-ribofuranosyl chloride | SnCl₄ / Dichloroethane | Silylation, Condensation, Deprotection with NH₃/MeOH |
Amination of 2,4-Dithiouracil Nucleosides
An alternative and often complementary route to 2'-deoxy-2-thiocytosine nucleosides is the amination of the corresponding 2,4-dithiouracil nucleosides. tandfonline.com This method involves the initial synthesis of a 2,4-dithiouracil nucleoside, which is then selectively aminated at the C4 position.
The synthesis of the 2,4-dithio intermediate can be achieved by thiation of a corresponding 2-thiouridine (B16713) derivative using a thionating agent like Lawesson's reagent in a solvent such as dioxane. tandfonline.com The resulting blocked 2,4-dithionucleoside is then subjected to amination. This is typically carried out by treatment with methanolic ammonia at an elevated temperature in a sealed vessel. tandfonline.com This process converts the 4-thio group into an amino group, yielding the desired 2-thio-2'-deoxycytidine (B589604) nucleoside. tandfonline.comacs.org This method has been shown to produce products identical to those obtained via the condensation route. tandfonline.com
Table 2: Synthesis via Amination of 2,4-Dithiouracil Nucleosides
| Starting Nucleoside | Reagent for Thiation | Intermediate | Amination Conditions | Final Product |
|---|---|---|---|---|
| 3',5'-di-O-p-toluyl-2'-deoxy-2-thiouridine | Lawesson reagent / Dioxane | Blocked 2,4-dithionucleoside | NH₃-MeOH / Elevated Temperature | 2'-Deoxy-2-thiocytidine |
Formation of Pyrimidinophanes and Macrocyclic Analogues
This compound serves as a valuable building block in the synthesis of complex macrocyclic structures known as pyrimidinophanes. These molecules incorporate pyrimidine rings into a larger cyclic framework, often linked by polymethylene spacers. researchgate.netresearchgate.net The synthesis typically involves the reaction of a disodium (B8443419) salt of a bis(thiocytosinyl) derivative with an appropriate dihalide, such as a dibromoalkane, in a solvent like dimethylformamide (DMF). kpfu.ru
For instance, pyrimidinophanes containing two this compound units and one uracil moiety have been prepared. researchgate.net The length of the polymethylene chains linking the nucleobases can be varied to control the size and conformation of the resulting macrocycle. researchgate.net These macrocyclic compounds exhibit interesting properties, such as high selectivity for the extraction of silver (Ag⁺) ions. researchgate.netresearchgate.net The sulfur atom in the this compound ring plays a crucial role in the metal-binding properties of these pyrimidinophanes. researchgate.net To improve solubility and explore biological activity, these macrocycles can be further modified, for example, by quaternization of the nitrogen atoms in the pyrimidine rings to form amphiphilic macrocyclic salts. kpfu.ru
Generation of Other Thio-substituted Pyrimidine Analogues (e.g., 2-Thiouracils)
This compound can be chemically transformed into other thio-substituted pyrimidine analogues, most notably 2-thiouracil. The hydrolysis of this compound can lead to the formation of 2-thiouracil. nasa.gov This conversion involves the replacement of the C4-amino group with a carbonyl group.
Conversely, the direct ammonolysis of 2-thiouracil nucleosides provides a pathway to this compound nucleosides. acs.orgscilit.com This reaction, typically performed using ammonia in methanol, efficiently converts the 4-carbonyl group of a 2-thiouracil nucleoside into the 4-amino group of a this compound nucleoside. scilit.comresearchgate.net This interconversion highlights the chemical relationship between these two important classes of thio-substituted pyrimidines and provides synthetic flexibility in accessing different analogues. The synthesis of 2-thiouracil itself can be achieved through various cyclocondensation reactions, for example, by reacting the sodium salt of ethyl formyl acetate with thiourea. ekb.eg
Synthesis of 4'-Thioribonucleosides and Related Oligomers
The replacement of the furanose ring oxygen (O4') with a sulfur atom creates 4'-thionucleosides, a class of analogues with significant biological potential due to enhanced nuclease resistance. researchgate.net The synthesis of 4'-thio-2'-deoxycytidine and its oligomers is a multi-step process that begins with the synthesis of a suitable 4-thiopentofuranose sugar. acs.orgacs.org
A common strategy involves the synthesis of a key intermediate like 1-O-acetyl-2-deoxy-3,5-di-O-benzyl-4-thio-D-erythro-pentofuranose. researchgate.net This 4'-thio sugar can then be coupled with a silylated nucleobase, including protected cytosine derivatives, using Vorbrüggen-type glycosylation conditions. mdpi.com Another approach starts from L-lyxose, which is converted in several steps to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose. nih.govnih.gov This thiosugar is then glycosylated with the desired base, followed by deprotection and subsequent conversion into phosphoramidite (B1245037) building blocks suitable for automated DNA or RNA synthesis. nih.govnih.gov These 4'-thiocytidine phosphoramidites can be incorporated into oligonucleotides, which have been shown to increase the thermal stability of the resulting duplexes. nih.govnih.gov
Table 3: General Strategy for 4'-Thionucleoside Synthesis
| Starting Material | Key Intermediate | Glycosylation Method | Final Steps | Application |
|---|---|---|---|---|
| L-Lyxose | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | Silylation of base, glycosylation with SnCl₄ | Deprotection, Phosphoramidite synthesis | Incorporation into RNA oligomers |
Molecular Structure, Tautomerism, and Conformational Analysis of 2 Thiocytosine
Tautomeric Equilibria and Relative Stabilities
Like its canonical counterpart, cytosine, 2-Thiocytosine (B14015) can exist in several tautomeric forms. researchgate.net Theoretical calculations and experimental studies have established that the equilibrium between these forms shifts dramatically depending on the surrounding medium. nih.govresearchgate.net
In the isolated, gas phase, the amino-thiol tautomer of this compound is the most stable form. nih.govrsc.org Specifically, the amino-thiol cis form (T2b) has been identified as the most stable tautomer in the isolated state. nih.gov This preference has been confirmed by both theoretical calculations and matrix isolation experiments. nih.gov Unlike other pyrimidine (B1678525) thiobases, such as the thiouracils, which exist in the thione form in both gas and solution phases, this compound's dominance of the thiol form in the gas phase makes it unique. nih.gov The stability of the six main tautomers in the vapor phase follows the sequence: TC3 (amino-thiol) > TC1 (amino-thione) > TC2 > TC4 > TC5 > TC6. researchgate.net
The energetic landscape shifts significantly in condensed phases. In the solid state, the amino-thione tautomer (TC1) becomes the most stable form. researchgate.netnih.gov X-ray analysis reveals that the crystal unit cell is composed exclusively of molecules in the 1H-amino-thione tautomeric form. nih.gov
This preference for the amino-thione form extends to solutions. Studies investigating the effects of various solvents have shown that the 1H-amino-thione tautomer is the most abundant form in polar protic and aprotic solvents. nih.govacs.org It is predicted to be the only significant tautomer present in acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and water. nih.govacs.org In a less polar solvent like ethyl acetate (B1210297), there is a minor possibility of the amino-thiol form being present in small amounts, but the amino-thione form still strongly predominates. nih.govacs.org
The dominance of specific tautomers in different phases is governed by their relative energies. In the gas phase, the amino-thiol form is energetically favored, with other tautomers being at least 5 kcal/mol higher in energy. acs.org The energy difference between the two most stable gas-phase tautomers, the amino-thiol cis (T2b) and trans (T2a) forms, is approximately 1.15 kJ/mol. nih.gov In contrast, the amino-thione (T1) tautomer is about four times less stable than the equivalent oxo-form of cytosine in the gas phase, indicating it is unlikely to be present in significant amounts in a gas-phase sample of 2-TC. nih.gov
The following table summarizes the calculated relative stabilities of the main this compound tautomers in the gas phase.
| Tautomer | Structure Name | Relative Energy (kcal/mol) |
| TC3 / T2b | Amino-thiol | 0 researchgate.net |
| TC1 | Amino-thione | >5.0 acs.orgrsc.org |
| TC2 | Amino-thiol (trans) | Higher than TC1 researchgate.net |
| TC4 | Imino-thione | Higher than TC2 researchgate.net |
| TC5 | Imino-thione | Higher than TC4 researchgate.net |
| TC6 | 3H-amino-thione | Higher than TC5 researchgate.net |
Note: Energies are relative to the most stable tautomer. Data is compiled from multiple theoretical studies; exact values may vary with the computational method.
Hydrogen Bonding Patterns and Intermolecular Interactions
The crystal structure of this compound exhibits a clear hierarchical organization driven by hydrogen bonding. researchgate.net The fundamental building block is a supramolecular synthon, a dimer formed by two 2-TC molecules linked by strong hydrogen bonds. researchgate.netresearchgate.net
This hierarchy can be described as follows:
Molecules to Dimers: Two independent 2-TC molecules are linked in a nearly planar arrangement by two strong hydrogen bonds: N(1)-H···N3 and N4-H···S. nih.govresearchgate.net
Dimers to Ribbons: These dimer synthons are then linked to neighboring dimers through a similar pattern of intermolecular interactions, forming extended ribbons. researchgate.netresearchgate.net The bonds linking these dimers into a ribbon are N(1)-H(1)...N(3') and N(4')-H(4')...S(2). researchgate.net
Ribbons to Stacks: Finally, these ribbons are linked together by significantly weaker N-H...S and C-H...C hydrogen bonds, creating a stacked, layered structure. researchgate.netresearchgate.net
This molecules-dimers-ribbons-stacks hierarchy is a direct reflection of the progressively weaker bond energies at each level of organization. researchgate.net
The strength of the intermolecular interactions within the this compound crystal has been quantitatively analyzed. The interactions responsible for forming the primary dimer are the strongest. The subsequent interactions that link these dimers into ribbons and then stack the ribbons are progressively weaker. researchgate.net
The table below details the key hydrogen bonds and their estimated strengths within the crystalline structure of this compound.
| Interaction Type | Bond | Bond Length (Å) | Estimated Energy (kJ/mol) | Structural Role |
| Strong H-Bond | N(1')-H(1')...N(3) | - | -23.18 | Dimer Formation researchgate.net |
| Strong H-Bond | N(4)-H(4)...S(2') | - | -17.13 | Dimer Formation researchgate.net |
| Weak H-Bond | C(6)-H(6)...S(2'') | 3.532 | -9.43 | Dimer Formation researchgate.net |
| Intermediate H-Bond | N(1)-H(1)...N(3') | 3.114 | -16.10 | Ribbon Formation (linking dimers) researchgate.net |
| Intermediate H-Bond | N(4')-H(4')...S(2) | 3.408 | -13.95 | Ribbon Formation (linking dimers) researchgate.net |
| Weak H-Bond | N(4)-H(4)...S(2') | 3.466 | -3.17 | Stack Formation (linking ribbons) researchgate.net |
| Weak H-Bond | N(4)-H(4)...S(2') | 3.551 | -8.01 | Stack Formation (linking ribbons) researchgate.net |
| Weak H-Bond | C(5)-H(5)...S(2') | 4.037 | -2.85 | Stack Formation (linking ribbons) researchgate.net |
| Weak H-Bond | C(5)-H(5)...C(6') | 3.688 | -3.99 | Stack Formation (linking ribbons) researchgate.net |
Data sourced from Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT) calculations. researchgate.net
Non-Hydrogen Bonding Intermolecular Interactions in Crystalline Structures
Analysis of the crystal structure reveals several key non-hydrogen bonding interactions, which are primarily van der Waals forces and π-π stacking interactions. researchgate.net Between layered dimers, a number of π-π interactions involving non-hydrogen atoms have been identified. researchgate.net These are considered to be purely van der Waals in nature. researchgate.net For instance, interactions between the nitrogen atom N1 of one molecule and the nitrogen atom N3 or the carbon atom C5 of a neighboring molecule, as well as between the N3 atom and the sulfur atom S2, have been detected. researchgate.net These interactions, along with their respective distances and estimated energies, highlight the complexity of the forces at play in the solid state. researchgate.net
Additionally, weak C-H...S and C-H...C interactions contribute to the cohesion between adjacent molecular ribbons. researchgate.net Specifically, a C(5)-H(5)...S(2') bond and two C(5)-H(5)...C(6') type interactions have been noted, further demonstrating the intricate network of forces that stabilize the crystalline form of this compound. researchgate.net
Table 1: Non-Hydrogen Bonding Intermolecular Interactions in Crystalline this compound
| Interaction Type | Atoms Involved | Distance (Å) | Estimated Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| π-π (van der Waals) | N(1)...N(3”) | 4.094 | -1.14 | researchgate.net |
| π-π (van der Waals) | N(1)...C(5”) | 3.411 | -4.06 | researchgate.net |
| π-π (van der Waals) | N(3)...S(2”) | 3.516 | -4.01 | researchgate.net |
| Weak H-Bond | C(5)-H(5)...S(2') | 4.037 | -2.85 | researchgate.net |
| Weak H-Bond | C(5)-H(5)...C(6') | 3.688 | -3.99 | researchgate.net |
| Weak H-Bond | C(5')-H(5')...C(6) | 3.943 | -1.91 | researchgate.net |
Molecular Geometry and Conformational Dynamics
Sulphur Atom's Influence on Molecular Structural Parameters
The substitution of the C2 oxygen atom in cytosine with a sulfur atom to form this compound induces significant changes in the molecule's structural parameters. The primary influence stems from the lower electronegativity and larger size of the sulfur atom compared to oxygen. mdpi.com
This substitution directly impacts the C2 position. The C=S bond in this compound is substantially longer than the C=O bond in cytosine, with an experimental C-S bond length of approximately 1.701 Å, compared to the C=O double-bond character of 1.24 Å in cytosine. mdpi.com This elongation leads to a subsequent shortening of the adjacent N1-C2 and C2-N3 bonds within the pyrimidine ring. mdpi.com
Furthermore, the reduced electronegativity of sulfur compared to oxygen alters the electronic distribution within the molecule. The positive atomic charge on the C2 carbon is significantly decreased in this compound. mdpi.com Consequently, the negative charges on the neighboring N1 and N3 nitrogen atoms also experience a large decrease due to a reduced electronic charge flow from the C2 atom. mdpi.com This redistribution of electron density is a key factor in the altered intermolecular interaction capabilities of this compound compared to its canonical counterpart. mdpi.com
Planarity and Non-Planarity of Optimized Structures
Computational studies on the various tautomers of this compound have shown that their optimized structures are generally planar. However, when this compound molecules assemble into larger structures, such as the tetramer forms found in solid-state crystal simulations, deviations from planarity can occur. mdpi.com
While the fundamental geometric arrangement in these tetramers is similar to that of cytosine, the substitution of oxygen with sulfur leads to a loss of coplanarity between the interacting this compound molecules. mdpi.com This is attributed to the weaker intermolecular hydrogen bonds formed by this compound, a direct consequence of the sulfur atom's lower electronegativity. mdpi.com The arrangement of molecules in the crystal of this compound is therefore more complex than that of cytosine, in part due to the existence of two inequivalent molecules within the elementary cell, which contributes to this departure from perfect planarity in the larger assembly. researchgate.net
Dipole Moment Characteristics and Comparative Analysis with Cytosine
In a comparative analysis, the calculated dipole moment for the most stable gas-phase tautomer of this compound was found to be 4.205 D. mdpi.comnih.gov This is substantially lower than the calculated dipole moment for the corresponding tautomer of cytosine, which is 5.793 D. mdpi.comnih.gov This large decrease is a direct result of the reduced polarity of the C=S bond compared to the C=O bond and the subsequent redistribution of atomic charges throughout the pyrimidine ring. mdpi.com The dipole moment of the this compound (in TC1 form) is noted to be higher than that of a cluster built from TC1 forms (8.67 and 8.70 D versus 3.09 D). researchgate.net
Table 2: Comparative Dipole Moments of this compound and Cytosine
| Compound | Calculated Dipole Moment (D) | Reference |
|---|---|---|
| This compound | 4.205 | mdpi.com, nih.gov |
| Cytosine | 5.793 | mdpi.com, nih.gov |
Solvation Effects on Structure and Tautomerism
Microsolvation Models and Explicit Solvent Interactions
To understand the behavior of this compound in a biological, aqueous environment, it is crucial to consider the effects of the solvent. Microsolvation models offer a powerful computational approach for this purpose. These models move beyond treating the solvent as a continuous medium (implicit models) and instead involve the inclusion of a specific number of individual solvent molecules—in this case, water—explicitly in the quantum mechanical calculation. researchgate.netyoutube.com This method is particularly important when specific solute-solvent interactions, such as hydrogen bonding, are expected to play a dominant role. researchgate.net
For this compound, the effect of explicit water molecules on its geometry and tautomeric stability has been analyzed by surrounding the molecule with up to 30 water molecules, which corresponds to the first and second hydration shells. mdpi.comnih.gov These studies using explicit solvent interactions provide a more detailed and physically realistic picture of how the immediate solvent environment influences the solute's properties. nih.gov The spectral evolution of products in solution can serve as a probe for the reorganization of the solvent that is induced by chemical processes. nih.gov
Influence of Protic versus Aprotic Solvents on Ground-State Geometry
The ground-state geometry of this compound in solution is significantly influenced by the surrounding solvent, primarily due to the stabilization of different tautomeric forms. Research combining experimental and theoretical techniques has shown a distinct preference for one tautomer in solution, regardless of whether the solvent is protic or aprotic. nih.govrsc.org
In the gas phase, the amino-thiol tautomer of this compound is the most stable form. nih.govrsc.org However, this preference dramatically shifts in solution. In a range of solvents including polar aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO), and polar protic solvents such as ethanol (EtOH), methanol (MeOH), and water, the 1H-amino-thion tautomer is the most stable and, consequently, the predominant form. nih.govrsc.org This stabilization in solution is so significant that the 1H-amino-thion form is predicted to be the only tautomer present in acetonitrile, dimethyl sulfoxide, ethanol, methanol, and water. rsc.org
Theoretical calculations of the relative energies of this compound tautomers confirm the stability of the 1H-amino-thion form in various solvents compared to the gas phase (vacuum). nih.gov While the amino-thiol form is more stable in a vacuum by at least 5 kcal/mol, the 1H-amino-thion form becomes the lowest-energy tautomer in all tested solvents. nih.gov An exception is noted for ethyl acetate, a less polar solvent, where a small percentage of the amino-thiol form may still be present. nih.gov The stabilization of the thione form in solution is a critical factor determining the molecule's ground-state geometry and its subsequent photophysical properties. rsc.org
The interaction between this compound and the solvent molecules can be understood through both implicit and explicit solvent effects. nih.govresearchgate.net While the dipole moments of the molecule's excited states account for general energy shifts, explicit solvent interactions, such as hydrogen bonding, are key to explaining the specific differences observed in the spectra across various solvents. researchgate.netnih.gov For protic solvents (ethanol, methanol, water) and aprotic solvents (acetonitrile, dimethyl sulfoxide), solvent molecules are positioned to facilitate hydrogen bonds with the N1–H and NH2 groups of this compound. nih.gov This interaction network strongly favors the 1H-amino-thion structure as the most stable ground-state geometry in both solvent types.
Data Tables
Table 1: Relative Energies of this compound Tautomers in Vacuum and Different Solvents
This table displays the calculated relative energies (in kcal/mol) of the different tautomers of this compound. The 1H-amino-thion form is shown to be the most stable (lowest energy) tautomer in all listed solvents.
| Tautomer | Vacuum | Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Methanol (MeOH) | Water (H₂O) | Ethyl Acetate (EtOAc) |
| 1H-amino-thion | 5.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Amino-thiol (rotamer B) | 0.0 | 4.1 | 4.8 | 4.1 | 4.1 | 4.2 | 2.5 |
| Amino-thiol (rotamer C) | 0.0 | 4.1 | 4.8 | 4.1 | 4.1 | 4.2 | 2.5 |
| Data sourced from high-level ab initio calculations. nih.gov |
Table 2: Solvents Used in the Analysis of this compound Geometry
This table classifies the solvents used in the studies as either polar protic or polar aprotic.
| Solvent | Formula | Classification |
| Water | H₂O | Polar Protic |
| Methanol | CH₃OH | Polar Protic |
| Ethanol | C₂H₅OH | Polar Protic |
| Acetonitrile | CH₃CN | Polar Aprotic |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic |
| Ethyl Acetate | CH₃COOC₂H₅ | Borderline Polar Aprotic |
| Classification based on the presence of O-H or N-H bonds. masterorganicchemistry.com |
Spectroscopic Characterization and Electronic Structure Investigations
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and tautomeric equilibrium of 2-Thiocytosine (B14015).
Computational methods, particularly Density Functional Theory (DFT), are crucial for the accurate assignment of the complex vibrational spectra of this compound. researchgate.net Studies have employed the B3LYP method with the 6-311++G** basis set to compute the fundamental vibrational frequencies, IR intensities, and Raman activities for neutral this compound, as well as its cationic and anionic forms. researchgate.net The normal modes of vibration are assigned based on the Potential Energy Distribution (PED) derived from normal coordinate analysis. researchgate.net
These theoretical calculations help to distinguish between the different tautomers of 2TC. For instance, the main six tautomers have been optimized at the MP2 and CCSD levels of theory. nih.gov The computed vibrational frequencies, after appropriate scaling, show good agreement with experimental data and allow for a reliable assignment of the observed IR and Raman bands to specific molecular motions like C=S stretching, N-H bending, and ring vibrations. nih.govnih.gov The use of DFT modeling is essential for interpreting the dependence of vibrational structures on molecular geometry and substituent effects. researchgate.net
Table 1: Selected Vibrational Mode Assignments for this compound based on DFT Calculations This table is a representative example based on typical findings in the literature. Exact wavenumbers can vary with the computational model and experimental conditions.
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ν(NH₂) | Asymmetric NH₂ stretch | ~3500 |
| ν(NH₂) | Symmetric NH₂ stretch | ~3400 |
| ν(NH) | N-H stretch | ~3200 |
| δ(NH₂) | NH₂ scissoring | ~1650 |
| ν(C=C), ν(C=N) | Ring stretching modes | ~1500 - 1600 |
| ν(C=S) | C=S stretching | ~1100 - 1200 |
| δ(CH) | In-plane CH bending | ~1250 |
| γ(NH) | Out-of-plane NH bending | ~850 |
| γ(C=S) | Out-of-plane C=S bending | ~500 |
Solid-State Simulation for Spectral Interpretation
The vibrational spectrum of this compound is significantly influenced by its physical state. In the solid state, strong intermolecular interactions, such as hydrogen bonding, lead to notable shifts in vibrational frequencies compared to the gas phase. nih.gov Experimental studies on thin polycrystalline films of 2TC reveal strong environmental effects on the IR spectra. nih.gov In these solid-state arrangements, the amino-thione tautomer is found to be the dominant form. nih.gov This contrasts with the isolated state, where the amino-thiol form is more stable. nih.gov Computational simulations of the solid state can help to account for these intermolecular forces and provide a more accurate interpretation of the experimental spectra obtained from crystalline or amorphous samples. chemrxiv.org
Matrix-isolation is a powerful experimental technique used to study molecules in a nearly interaction-free environment. youtube.com In this method, molecules of this compound are trapped within a solid, inert matrix (such as argon or nitrogen) at very low temperatures. youtube.comnih.gov This isolation prevents intermolecular interactions and allows for the characterization of individual tautomers. youtube.com
Infrared spectroscopy of matrix-isolated this compound has been instrumental in identifying its most stable tautomeric form in the absence of environmental effects. nih.gov These studies have unequivocally shown that in an inert gas matrix, this compound exists exclusively in the amino-thiol tautomeric form. nih.gov This experimental finding is supported by ab initio quantum mechanical calculations, which predict the amino-thiol tautomer to be significantly more stable than the amino-thione form in the gas phase. nih.govnih.gov
The substitution of an oxygen atom with sulfur in this compound introduces unique vibrational modes that serve as spectroscopic markers. The C=S stretching vibration is of particular interest. In thione-form derivatives, the C=S stretching mode typically appears in the Raman and IR spectra. nih.gov For this compound, this mode is a key indicator of the thione tautomer's presence. Its frequency is influenced by coupling with other vibrations within the molecule. nih.gov
In the thiol tautomer, the characteristic sulfur-related vibrations are the S-H stretching (ν(S-H)) and S-H bending modes. The S-H stretching band is typically found in the 2550-2600 cm⁻¹ region of the infrared spectrum. mdpi.com The presence or absence of these distinct sulfur-related bands (C=S vs. S-H) provides definitive evidence for the dominant tautomeric form of this compound under different experimental conditions. nih.govnih.gov
Electronic Spectroscopy (UV-Vis Absorption)
Electronic spectroscopy, specifically UV-Vis absorption, probes the electronic transitions within the this compound molecule. The absorption spectrum is characterized by intense bands in the UV region, which are sensitive to the molecular environment. acs.orgnih.gov
Solvatochromism describes the change in a substance's color, or more broadly, its absorption spectrum, when dissolved in different solvents. This compound exhibits significant solvatochromic effects, which have been studied through a combination of experimental measurements and high-level quantum chemistry calculations. acs.orgnih.gov
The UV absorption spectrum of this compound typically shows an intense absorption maximum between 269 and 286 nm and a second maximum between 233 and 242 nm, depending on the solvent. nih.gov A notable trend is observed when moving from polar aprotic solvents to polar protic solvents. nih.gov
Blue Shift: The lowest-energy absorption maximum experiences a hypsochromic (blue) shift in more polar solvents. For example, this peak shifts from 286 nm in ethyl acetate (B1210297) to 269 nm in water. nih.gov This shift indicates that the ground state is more stabilized by polar solvents than the excited state.
Red Shift: Conversely, the high-energy maximum shows a bathochromic (red) shift, moving from 233 nm in acetonitrile (B52724) to 242 nm in water. nih.gov
These shifts are rationalized by considering both general solvent effects, explained by the dipole moments of the excited states, and specific solute-solvent interactions, such as hydrogen bonding. acs.orgnih.govresearchgate.net The explicit interactions with solvent molecules are key to explaining the detailed differences observed in the spectra across various solvents. nih.gov
Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents Data extracted from Ashwood et al. (2017). acs.orgnih.gov
| Solvent | Polarity Type | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|---|
| Ethyl Acetate (EtOAc) | Aprotic | 286 | Not Reported |
| Dimethyl Sulfoxide (B87167) (DMSO) | Aprotic | 284 | Not Reported |
| Acetonitrile (ACN) | Aprotic | 277 | 233 |
| Ethanol (B145695) (EtOH) | Protic | 272 | 239 |
| Methanol (B129727) (MeOH) | Protic | 271 | 240 |
| Water (H₂O) | Protic | 269 | 242 |
Shifts in Absorption Maxima with Solvent Polarity
The electronic absorption spectrum of this compound (2tCyt) is notably sensitive to the polarity of its solvent environment. Experimental studies have revealed significant solvatochromic shifts in its absorption bands. Specifically, the lowest-energy absorption maximum experiences a pronounced blue shift (a shift to higher transition energies) as the solvent polarity increases. d-nb.infonih.govresearchgate.netresearchgate.net
In a comprehensive study, the absorption spectra of this compound were recorded in six different solvents: ethyl acetate (EtOAc), acetonitrile (ACN), dimethyl sulfoxide (DMSO), ethanol (EtOH), methanol (MeOH), and an aqueous phosphate-buffered saline solution (H₂O). d-nb.infonih.gov The results demonstrated a clear trend: the primary absorption maximum shifts from 286 nm in the least polar solvent, ethyl acetate, to 269 nm in the most polar solvent, water. nih.govresearchgate.net Concurrently, a second, higher-energy absorption band shows an opposite trend, shifting to lower energies (a red shift) with increasing solvent polarity. d-nb.infonih.govresearchgate.net This second band is observed shifting from 242 nm in acetonitrile to 233 nm in water. nih.gov
The observed shifts are detailed in the table below, which presents the absorption maxima (λmax) and corresponding molar absorptivities (ε) for this compound in various solvents.
| Solvent | λmax,1 (nm) | εmax,1 (10³ M⁻¹cm⁻¹) | λmax,2 (nm) | εmax,2 (10³ M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Ethyl Acetate (EtOAc) | 286 | 16.5 | - | - |
| Acetonitrile (ACN) | 279 | 17.2 | 242 | 7.7 |
| Dimethyl Sulfoxide (DMSO) | 283 | 16.3 | - | - |
| Ethanol (EtOH) | 272 | 18.3 | 237 | 8.6 |
| Methanol (MeOH) | 271 | 18.0 | 236 | 8.8 |
| Water (H₂O) | 269 | 18.0 | 233 | 9.4 |
Table 1: Absorption maxima and molar absorptivities of this compound in various solvents. Data extracted from scientific studies. nih.gov
Analysis using solvatochromic scales, such as the Catalán and Kamlet-Taft models, indicates that the solvent's hydrogen bond donor acidity is the most influential parameter driving the blue shift of the primary absorption band. d-nb.infonih.gov This suggests that hydrogen bonding interactions between the protic solvent molecules and the this compound solute play a crucial role in stabilizing the ground state more than the excited state, thus increasing the energy required for electronic transition.
Theoretical Rationalization of Solvatochromic Shifts (Implicit and Explicit Solvent Models)
The solvatochromic shifts observed in this compound's absorption spectrum have been rationalized through high-level multireference quantum chemistry calculations. d-nb.inforesearchgate.netresearchgate.net These theoretical investigations employ both implicit and explicit solvent models to dissect the complex interplay between the solute and its environment.
Implicit solvent models, which represent the solvent as a continuous dielectric medium, can account for general shifts in excitation energies and are useful for capturing the bulk electrostatic effects of the solvent. researchgate.netunirioja.es However, these models often fall short in accurately predicting the nuanced spectral shifts observed experimentally because they cannot describe specific, short-range interactions like hydrogen bonding. unirioja.esrsc.org
To achieve a more accurate description, explicit solvent models are necessary. rsc.org In the case of this compound, calculations that include a shell of explicit solvent molecules (e.g., water) around the solute have been shown to be critical for explaining the spectral differences between solvents. d-nb.inforesearchgate.net These models demonstrate that direct hydrogen bonding and other specific intermolecular interactions are the primary drivers of the observed solvatochromic shifts. researchgate.net Theoretical studies have found that the dipole moments of the excited states are responsible for some of the general energy shifts, but it is the explicit solvent interactions that truly explain the distinct spectra recorded in different solvents. researchgate.netresearchgate.net The failure of purely implicit models highlights the necessity of an atomistic, explicit treatment of the solvent to accurately capture the stabilizing hydrogen bonding interactions, particularly in protic environments. unirioja.es
Photochemical and Photophysical Properties
Thiobases, including this compound, exhibit photochemical properties that distinguish them significantly from their canonical nucleobase counterparts. nih.gov A primary characteristic is that their UV absorption spectra are considerably red-shifted. nih.gov The absorption spectrum of this compound features an intense absorption band with a maximum between 269 nm and 286 nm, depending on the solvent, and a second band at higher energies (233-242 nm). nih.gov An absorption tail can extend to approximately 330–350 nm. nih.govresearchgate.net This shift allows for selective excitation of thiobases with UVA light without significantly affecting the natural DNA bases.
A key photochemical feature of thiobases is the highly efficient population of long-lived triplet states following UVA excitation. nih.gov This property is central to their use in applications such as photoaffinity labeling and photochemotherapy. The substitution of a carbonyl oxygen with a sulfur atom, as in this compound, perturbs the electronic structure, leading to these unique absorption and photochemical behaviors. nih.gov
Ultrafast Intersystem Crossing to Long-Lived Triplet States
A hallmark of this compound's photochemistry is its efficient population of triplet states via ultrafast intersystem crossing (ISC). nih.gov Upon absorption of UVA radiation, thiobases, including 2TC, exhibit near-unity quantum yields of triplet state formation. nih.govnih.gov This process is remarkably rapid, occurring on the femto- to picosecond timescale. researchgate.net
In its thione form, which is prevalent in solution, the photodynamics are dominated by this efficient ISC to the triplet manifold. rsc.orgrsc.org The presence of the thiocarbonyl group is instrumental in this process, as it actively suppresses the internal conversion pathways back to the ground state that are characteristic of canonical cytosine. rsc.orgrsc.org Theoretical models suggest that the spin-orbit coupling, which facilitates the ISC, is significant along the reaction coordinate that would otherwise lead to internal conversion. nih.gov
Interestingly, the mechanism of ISC is tautomer-specific. While the thione form readily undergoes ISC, this pathway is not active for the thiol form that dominates in the gas phase. rsc.org In the gas phase, the thiol-2TC undergoes ultrafast internal conversion, yet a long-lived state with a nanosecond lifetime is also observed, distinguishing its photodynamics from enol cytosine. rsc.org An alternative model has been proposed that rationalizes the high triplet yields without invoking intersystem crossings, suggesting that the homolytic rupture of the N-H group upon UVA radiation leads to radical fragments whose recombination along triplet channels results in stable triplet tautomeric structures. nih.govresearchgate.net
The following table summarizes the key aspects of intersystem crossing in this compound:
Table 1: Intersystem Crossing (ISC) Characteristics of this compound
| Feature | Description | Reference |
|---|---|---|
| Triplet Quantum Yield | Near-unity upon UVA irradiation in thiobases. | nih.govnih.gov |
| ISC Timescale | Femto- to picosecond range. | researchgate.net |
| Role of Thiocarbonyl Group | Suppresses internal conversion, promoting ISC in the thione form. | rsc.orgrsc.org |
| Tautomer Specificity | Efficient ISC is characteristic of the thione form in solution, not the thiol form in the gas phase. | rsc.org |
| Alternative Model | Homolytic N-H bond rupture and radical recombination on triplet surfaces may lead to triplet states. | nih.govresearchgate.net |
Water-Chromophore Electron Transfer (WCET) Mechanisms
In aqueous environments, the interaction between this compound and water molecules introduces additional deactivation pathways. Quantum-chemical simulations have revealed that explicit water molecules interacting with the thiocarbonyl group can facilitate a process known as water-chromophore electron transfer (WCET). arxiv.orgresearchgate.netresearchgate.net This mechanism is significant as it can lead to the formation of an intersystem crossing that was not previously considered. arxiv.orgresearchgate.netresearchgate.net
The WCET process in this compound is particularly noteworthy as it has been identified as the first example of such a process occurring in the triplet manifold of electronic states. arxiv.orgresearchgate.netresearchgate.net This phenomenon offers a potential explanation for the observed nonradiative decay of the triplet state population in thiopyrimidines, even in the absence of molecular oxygen. arxiv.orgresearchgate.netresearchgate.net The involvement of water in the excited-state dynamics highlights the critical role of the solvent environment in modulating the photochemical behavior of 2TC. arxiv.orgresearchgate.netresearchgate.net
Electron-Driven Proton Transfer (EDPT) and Radical Formation Pathways
Theoretical calculations suggest that the WCET process can be followed by a subsequent, nearly barrierless, electron-driven proton transfer (EDPT). arxiv.orgresearchgate.net This EDPT event results in the formation of a hydroxyl radical, which is a highly reactive species. arxiv.orgresearchgate.net The formation of such radicals could have significant implications, potentially leading to further reactions like photohydration or deamination. arxiv.orgresearchgate.net
Another proposed pathway for radical formation involves the homolytic rupture of the N-H bond of the thiobase upon UVA irradiation. nih.govresearchgate.net This process is predicted to yield radical fragments. nih.govresearchgate.net The subsequent recombination of these radicals can occur through different channels. Recombination via the most favorable singlet channel leads back to the ground state of the amino-thiol tautomer of this compound through a barrierless pathway, which could explain the ultrafast decay component observed experimentally. nih.govresearchgate.net Conversely, the recombination of these radical fragments along triplet channels can lead to the formation of stable triplet tautomers. nih.govresearchgate.net This radical-pair mechanism provides an alternative explanation for the high triplet yields observed for 2TC. nih.govresearchgate.net
The following table outlines the proposed radical formation pathways in this compound:
Table 2: Proposed Radical Formation Pathways in this compound
| Pathway | Description | Consequence | Reference |
|---|---|---|---|
| WCET-EDPT | Water-chromophore electron transfer followed by electron-driven proton transfer. | Formation of a hydroxyl radical. | arxiv.orgresearchgate.net |
| Homolytic N-H Rupture | Breakage of the N-H bond upon UVA irradiation. | Formation of radical fragments. | nih.govresearchgate.net |
| Radical Recombination (Singlet) | Recombination of radical fragments on the singlet potential energy surface. | Barrierless pathway to the ground state (ultrafast decay). | nih.govresearchgate.net |
| Radical Recombination (Triplet) | Recombination of radical fragments on the triplet potential energy surfaces. | Formation of stable triplet tautomers. | nih.govresearchgate.net |
Microsolvation Effects on Excited State Deactivation Dynamics
The immediate environment surrounding a chromophore, known as the microsolvation shell, can profoundly influence its excited-state deactivation dynamics. For this compound, the effects of microsolvation have been investigated using both experimental techniques and theoretical calculations. researchgate.netacs.orgacs.org The interaction with even a small number of solvent molecules can alter the photophysical pathways. nih.gov
Studies combining experimental absorption spectra with high-level quantum chemistry calculations have shown that both implicit and explicit solvent effects contribute to the observed solvatochromic shifts in the absorption bands of 2TC. nih.govacs.orgacs.orgresearchgate.net The dipole moments of the excited states are responsible for general shifts in excitation energies, while explicit solvent interactions, such as hydrogen bonds, account for the specific differences observed in various solvents. nih.govacs.orgacs.org
In the context of deactivation dynamics, interactions with explicit water molecules have been shown to enable the WCET mechanism, as discussed previously. researchgate.net More generally, microsolvation can affect the energy barriers for different deactivation channels. For instance, in studies of cytosine, hydrogen bonding with protic solvents like water and methanol, or aprotic solvents like tetrahydrofuran, has been shown to alter the decay time constants of the excited state. nih.gov While specific data for this compound microsolvated clusters is still emerging, the principles observed for cytosine suggest that the number and nature of solvent molecules directly interacting with 2TC will significantly modulate its excited-state lifetimes and deactivation pathways. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Applications
DFT is a widely used computational method for studying medium-sized molecules, offering an excellent balance between computational cost and accuracy, particularly for wavenumber calculations in biomolecules. mdpi.com
DFT has been extensively applied for the geometry optimization and energy calculations of 2-thiocytosine (B14015), especially to evaluate the stability of its various tautomeric forms in both vacuum (gas phase) and solution. Studies have shown that the tautomeric preference of this compound is significantly influenced by the environment. In the gas phase, amino-thiol forms (specifically T2b and T2a) can be highly stable, with the amino-thiol trans (T2a) and amino-thiol cis (T2b) forms being nearly isoenergetic mdpi.comacs.orgnih.gov. However, in polar solvents, the 1H-amino-thion tautomer (T1) is predicted to be the most stable form, often being the only tautomer present in solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and water acs.orgnih.gov.
| Tautomer | Description | This compound (kJ/mol) | Cytosine (kJ/mol) |
|---|---|---|---|
| T1 | 1H-amino-thion | Reference (0.00) | Reference (0.00) |
| T2a | Amino-thiol trans | Slightly higher than T2b | Higher than T2b |
| T2b | Amino-thiol cis | Most stable in gas phase | Most stable in gas phase |
| T3a | Imino-thione cis | Significantly higher | Significantly higher |
| T3b | Imino-thione trans | Significantly higher | Significantly higher |
| T4 | 3H-amino-thion | Least stable | Least stable |
| Note: Relative energies are qualitative for T2a, T3a, T3b, T4, as specific numerical values for all tautomers were not uniformly provided across sources for both compounds, but the stability trend is consistent. The energy difference between T2b and T2a is 1.15 kJ/mol for 2TC and 2.69 kJ/mol for cytosine. mdpi.comresearcher.liferesearchgate.net |
The calculated dipole moment for this compound (in its TC1 form) was found to be 4.205 D, which is lower than that of cytosine (5.793 D). mdpi.com
DFT calculations are crucial for accurately predicting and assigning the vibrational (IR and Raman) spectra of this compound. Using functionals such as B3LYP and CAM-B3LYP, theoretical vibrational frequencies show good agreement with experimental data, aiding in the resolution of inconsistencies in previous assignments for cytosine and thiocytosine. mdpi.comresearchgate.netwalshmedicalmedia.comworldscientific.comajol.info
Specific vibrational modes have been predicted and assigned:
The N1-H stretching mode (ν32) is predicted around 3112 cm⁻¹ (IR) and 3110 cm⁻¹ (Raman) with strong IR and medium Raman intensity, aligning well with experimental bands. mdpi.com
The torsional mode τ(NH2) (ν7) appears as an almost pure mode (80% PED) predicted at 532 cm⁻¹ (B3LYP) and 530 cm⁻¹ (CAM-B3LYP), correlating with an experimental IR band at 527 cm⁻¹. mdpi.com
The wagging mode ω(NH2) (ν3) is predicted at 621 cm⁻¹ (IR) with B3LYP and 592 cm⁻¹ with CAM-B3LYP (84% PED), showing excellent correlation with an experimental IR band at 594 cm⁻¹. mdpi.com
The ν(C-N4) stretching mode is identified as part of ring modes, with a significant contribution in mode 24 (ν24), scaled at 1501 cm⁻¹ (IR) with B3LYP and 1508 cm⁻¹ with CAM-B3LYP, consistent with a strong experimental IR band at 1504 cm⁻¹. mdpi.com
| Mode | Description | Predicted Wavenumber (B3LYP, cm⁻¹) mdpi.com | Predicted Wavenumber (CAM-B3LYP, cm⁻¹) mdpi.com | Experimental IR (cm⁻¹) mdpi.com | Experimental Raman (cm⁻¹) mdpi.com |
|---|---|---|---|---|---|
| ν32 | N1-H stretching | 3112 | - | 3110 | 3109 |
| ν7 | τ(NH2) torsional | 532 | 530 | 527 | - |
| ν3 | ω(NH2) wagging | 621 | 592 | 594 | 598 (very weak) |
| ν24 | ν(C-N4) stretching (ring mode) | 1501 | 1508 | 1504 | - |
The Quantum Theory of Atoms in Molecules (QTAIM), often combined with DFT, has been instrumental in analyzing the intricate hydrogen-bonding networks and prototropism within this compound, particularly in its solid state. QTAIM analysis has revealed the presence of various intermolecular interactions in the crystalline structure of this compound. sigmaaldrich.comresearchgate.netresearchgate.netbenchchem.comsigmaaldrich.comsigmaaldrich.com Beyond traditional hydrogen bonds (N-H…N, N-H…S, C-H…S, and C-H…C), QTAIM has also identified non-hydrogen bonding interactions such as N…N, N…C, and N…S. researchgate.netresearchgate.net This detailed analysis provides a more complete picture of the intermolecular forces that stabilize the solid-state structure, which might not be fully discernible through standard X-ray studies alone. researchgate.netresearchgate.net
DFT calculations have been applied to investigate the metal binding properties of this compound. The sulfur atom in this compound significantly enhances its metal-binding affinity, making it a versatile ligand in coordination chemistry. benchchem.com Studies have shown that this compound moieties tend to form N1-nitrogen coordinated complexes with metal ions, such as Ag+. rsc.org The coordination of metal ions, like Ag+, is primarily realized through the N(1) atoms of the this compound fragments. rsc.org This understanding is crucial given the potential antitumor applications of this compound complexes with metals like platinum and bismuth. benchchem.com
High-Level Ab Initio Methods
High-level ab initio methods provide a more rigorous treatment of electron correlation compared to DFT, offering highly accurate insights into molecular properties.
Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2)
Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a high-level ab initio method frequently employed to characterize the electronic excited states of this compound and interpret its absorption and emission spectra. mdpi.comacs.orgnih.gov MS-CASPT2 calculations predict the first bright state, S₂ (πSπ), for this compound at approximately 3.76 eV (~330 nm), which correlates with the low-energy tail of Band I in experimental absorption spectra. mdpi.com A second bright state, S₄ (πSπ), is typically assigned to the absorption maximum of Band I, predicted at around 4.30–4.40 eV. mdpi.com The oscillator strength of the S₄ (πSπ) state is significantly higher, at least five times more intense than that of the S₂ (πSπ) state, confirming this assignment. mdpi.com In contrast, the S₁ (nSπ*) state is predicted to be a dark excited state, possessing a very small oscillator strength. mdpi.comacs.org
Higher-energy bright states, S₆ and S₈, have also been proposed to contribute to Band II in the absorption spectrum. mdpi.com MS-CASPT2 calculations have been particularly useful in predicting solvated absorption spectra and comparing them with experimental observations. mdpi.com For instance, the S₄ (πSπ*) state, having a smaller dipole moment than the ground state, is predicted to blue-shift in polar solvents, while S₆ and S₈ exhibit the opposite behavior, consistent with experimental findings. mdpi.comacs.org
MS-CASPT2 is also utilized for minimum energy path (MEP) calculations to understand excited-state decay pathways. For this compound, excitation at 310–320 nm primarily populates the S₂ (πSπ) state. mdpi.com From the Franck-Condon region, the S₂ state is predicted to rapidly decay barrierlessly to two lower-lying S₁ minima with ¹πSπ and ¹nSπ* characters through an internal conversion (IC) funnel. mdpi.com These singlet minima maintain pyrimidine (B1678525) ring planarity but show differences in bond lengths, notably for the C5–C6 bond, which is larger for the ¹πSπ* minimum. mdpi.com Subsequent deactivation from S₂ to S₁ to T₂ (triplet state) occurs on ultrafast timescales, with T₁ becoming the most populated triplet state thereafter. mdpi.com
Table 1: Predicted Vertical Excitation Energies and Oscillator Strengths for this compound (Vacuum, 1H-amino-thion tautomer) acs.org
| State | Character | Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S₁ | nSπ | - | - | < 0.01 (Dark) |
| S₂ | πSπ | 3.74 | 331 | Weaker |
| S₃ | nSπ | - | - | < 0.01 (Dark) |
| S₄ | πSπ | 4.44 | 279 | Most intense |
| S₆ | ππ | 5.60 | 221 | Intense |
| S₈ | ππ | 6.10 | 203 | Intense |
Complete Active Space Self-Consistent Field (CASSCF) Calculations for Electronic States
Complete Active Space Self-Consistent Field (CASSCF) calculations serve as a foundational step for more advanced methods like MS-CASPT2, providing the necessary state-averaged (SA) wave functions for subsequent perturbation theory calculations. acs.orgnih.gov For this compound, CASSCF is employed to optimize the structures of various low-lying singlet tautomers. nih.gov
Beyond providing initial wave functions for excited-state calculations, CASSCF has been used to investigate the potential role of radical species in the formation of long-lived triplet states observed upon UV irradiation. nih.govacs.org Studies have utilized CASSCF to analyze the main molecular contributions for singlet and triplet electronic states of radical fragments, such as those formed by hydrogen abstraction. nih.govacs.org The character of certain triplet states, such as ³nSπ*, has been assigned based on CASSCF wave functions. nih.gov These calculations help in understanding the recombination pathways of radical fragments along both singlet and triplet channels, shedding light on the ultrafast decay of excited singlet states and the efficient population of triplet states without necessarily invoking intersystem crossings between electronic states of different spin multiplicities. nih.govresearchgate.net
SCF+MBPT(2) for Relative Tautomer Energies
The Self-Consistent Field method corrected for electron correlation effects using second-order many-body perturbation theory (SCF+MBPT(2)) is a computational approach applied to determine the relative total energies of different tautomeric forms of this compound. acs.orgnih.gov
Theoretical calculations using SCF+MBPT(2) have shown that in a vacuum, the amino-thiol tautomeric form of this compound is more stable than the canonical amino-thione form. acs.orgnih.gov Specifically, the amino-thiol form is predicted to be more stable by 38 kJ mol⁻¹ compared to the amino-thione form for this compound (s2Cyt). nih.gov However, this stability order is reversed in polar solvents, where the 1H-amino-thion tautomer becomes strongly predominant due to its large permanent dipole moment (7.3 D in vacuum), which leads to significant stabilization in polar protic and aprotic solvents. mdpi.comacs.org
The uracil-like imino-thione tautomeric form is also predicted to exist, being only approximately 8 kJ mol⁻¹ less stable than the amino-thione form. nih.gov These theoretical predictions are consistent with experimental findings from IR spectroscopy, which show the amino-thiol form dominating in inert gas matrices, while the amino-thione form prevails in polycrystalline films, highlighting the strong environmental effects on tautomeric equilibria. nih.gov
Table 2: Relative Energies of this compound Tautomers (SCF+MBPT(2)) nih.gov
| Tautomeric Form | Relative Energy (kJ mol⁻¹) (Vacuum) |
| Amino-thiol | 0 (Most Stable) |
| Amino-thione | +38 |
| Imino-thione | +46 (8 kJ mol⁻¹ higher than amino-thione) |
Implicit and Explicit Solvent Models in Simulations
The influence of the surrounding environment on the electronic structure and photochemical behavior of this compound is significant, necessitating the incorporation of solvent models in quantum chemical simulations. Both implicit and explicit solvent models are employed to capture these effects. acs.orgnih.gov
Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM), are used to account for the bulk solvent effects by representing the solvent as a continuous dielectric medium. acs.orgnih.govresearchgate.net These models are crucial for evaluating the most stable tautomer in solution and understanding general shifts in excitation energies due to the solvent's dielectric properties. acs.orgnih.gov For instance, the large permanent dipole moment of the 1H-amino-thion tautomer leads to its significant stabilization in polar implicit solvents, making it the most stable form in solution. acs.org
Explicit solvent models, often referred to as microsolvation, involve placing a discrete number of solvent molecules (e.g., water, methanol, acetonitrile, ethyl acetate (B1210297), dimethyl sulfoxide) in close proximity to this compound. acs.orgnih.gov This approach allows for the investigation of specific, localized interactions, such as hydrogen bonding, which are critical for accurately rationalizing the observed solvatochromic shifts and understanding the excited-state dynamics. acs.orgnih.gov For example, studies have shown that interactions of explicit water molecules with the thiocarbonyl group can enable water-chromophore electron transfer (WCET), leading to novel intersystem crossing pathways in the triplet manifold. researchgate.net These explicit interactions explain differences in absorption spectra recorded in various solvents, beyond what can be captured by bulk dielectric effects alone. acs.orgacs.org
Quantum Chemical Simulations for Photochemical Behavior
Quantum chemical simulations are indispensable tools for unraveling the complex photochemical behavior of this compound, particularly its unique excited-state dynamics that contrast sharply with canonical nucleobases. mdpi.comacs.orgresearchgate.net A key characteristic of thiated nucleobases, including this compound, is their efficient and ultrafast intersystem crossing (ISC) to long-lived triplet states upon UVA excitation, which is not typically observed in canonical nucleobases. mdpi.comnih.govresearchgate.net
Simulations investigate the radiationless deactivation channels of this compound. For example, in aqueous environments, quantum-chemical simulations of excited-state absorption spectra and potential energy surfaces (PES) of this compound clustered with water molecules reveal specific deactivation pathways. researchgate.net Interactions between explicit water molecules and the thiocarbonyl group can facilitate water-chromophore electron transfer (WCET), leading to the formation of intersystem crossings previously unconsidered. researchgate.net This WCET process, occurring in the triplet manifold, might explain the nonradiative decay of triplet state populations observed in thiopyrimidines in the absence of molecular oxygen. researchgate.net Furthermore, this phenomenon could entail a subsequent, virtually barrierless, electron-driven proton transfer (EDPT), resulting in the formation of hydroxyl radicals that can participate in photohydration or deamination reactions. researchgate.netsmolecule.com
The topography of the potential energy surfaces, including stationary points and interstate crossings, is crucial for interpreting the photodynamics. mdpi.com Simulations have shown that upon excitation, the S₂ (πSπ*) state is primarily populated and rapidly decays to lower-lying S₁ minima. mdpi.com The depopulation of the S₁ state in favor of T₁ and T₂ states is also ultrafast. mdpi.com Studies have also explored the role of radical species in the formation of long-lived triplet states, suggesting that radical fragments formed by homolytic bond rupture can recombine along triplet channels, leading to stable triplet structures. nih.govresearchgate.net These computational insights are vital for understanding the photosensitizing properties of this compound and its potential applications. mdpi.comsmolecule.com
Biochemical Interactions and Molecular Recognition Mechanisms
Interaction with Nucleic Acids and Genetic Material
The substitution of oxygen with a larger, less electronegative sulfur atom at the C2 position of the pyrimidine (B1678525) ring introduces unique physicochemical properties to 2-thiocytosine (B14015). These properties modulate its interactions with other nucleic acid components, affecting processes from translation to the structural integrity of the genetic material.
This compound is a naturally occurring modified nucleoside found in the anticodon loop of transfer RNA (tRNA) in some bacterial species. nih.gov Specifically, it has been identified at position 32 of the anticodon stem and loop (ASL) domain in certain tRNAs, such as Escherichia coli tRNAArg. nih.gov The presence of this modification is not merely a structural quirk but carries significant biological implications for the fidelity of protein synthesis. Its role is intricately linked to the decoding of codons on messenger RNA (mRNA) during translation. The modification from cytidine (B196190) to 2-thiocytidine (B84405) (s²C) at this specific position is crucial for ensuring the correct interpretation of the genetic code. nih.gov
The replacement of the C2-keto group of cytosine with a thiocarbonyl group in this compound alters its hydrogen bonding capabilities and, consequently, the stability of the Watson-Crick base pair it forms with guanine (B1146940). Computational studies have shown that the Watson-Crick base pair between this compound and guanine (s²C:G) is less stable than the canonical cytosine-guanine (C:G) pair. nih.gov The calculated interaction energy for the s²C:G pair is -97.458 kJ/mol, which is a reduction in stability compared to the -105.930 kJ/mol calculated for the C:G pair. nih.gov This destabilization is attributed to the weaker hydrogen bond formed by the sulfur atom compared to the oxygen atom in the canonical pair. nih.gov The dipole moment of the s²C:G pair is also lower (4.205 D) than that of the C:G pair (5.793 D), further reflecting the altered electronic distribution and interaction strength. nih.gov
| Base Pair | Interaction Energy (kJ/mol) | Dipole Moment (D) |
| This compound:Guanine (s²C:G) | -97.458 | 4.205 |
| Cytosine:Guanine (C:G) | -105.930 | 5.793 |
| Table 1: Comparison of calculated interaction energies and dipole moments for this compound:guanine and cytosine:guanine Watson-Crick base pairs. Data sourced from computational analysis. nih.gov |
The incorporation of this compound in place of cytosine can induce structural deformations in DNA and RNA microhelices. Computational modeling of DNA-DNA microhelices has indicated that the presence of this compound leads to a clear deformation of the helical structure. nih.gov One of the significant observed changes is in the helical parameters. For instance, in a 5'-dA-d(s²C)-dA-3' microhelix, the calculated radius (R) was found to be considerably shorter (6.200 Å) compared to the radius of the corresponding canonical helix containing cytosine, 5'-dA-dC-dA-3' (7.050 Å). nih.gov This suggests a more compact or distorted helical structure resulting from the presence of the sulfur atom.
| Microhelix Sequence | Calculated Helix Radius (Å) |
| 5'-dA-d(s²C )-dA-3' | 6.200 |
| 5'-dA-dC-dA-3' | 7.050 |
| Table 2: Calculated helical radius for DNA microhelices with and without this compound, indicating structural deformation. nih.gov |
A primary and well-documented function of this compound in tRNA is the attenuation of codon recognition. In E. coli tRNAArg, the anticodon contains inosine (B1671953) (I) at the wobble position (position 34), which can theoretically pair with codons ending in cytosine (C), uracil (B121893) (U), and adenine (B156593) (A). However, the presence of 2-thiocytidine (s²C) at position 32 of the anticodon stem-loop acts to restrict this wobble capability. nih.gov Specifically, the s²C32 modification prevents the I34 from recognizing the A-ending CGA codon, while still permitting the decoding of CGU and CGC codons. mun.ca This restrictive function has been shown to be a generalizable property, as substituting s²C for C at position 32 in other tRNA species also negates wobble decoding of A-ending codons. mun.ca This mechanism enhances the fidelity of translation by preventing the misreading of certain codons.
While the primary known role of this compound is in tRNA, the principles governing its interactions can be extrapolated to its potential effects within DNA. Cytosine modifications, in general, are known to influence the physical properties of DNA, which can, in turn, affect genome metabolism and gene expression. nih.gov For example, modifications to cytosine can alter the flexibility of the DNA duplex and the mechanical stability of nucleosomes. nih.gov The computational finding that this compound destabilizes the Watson-Crick pair and deforms the DNA helix suggests a potential mechanism by which it could modulate DNA structure and function if incorporated. nih.gov Specifically, alterations in helix stability and conformation can influence the binding of proteins and other molecules that regulate DNA processes like transcription and replication. However, direct experimental evidence for the role of this compound in the modulation of DNA function through these mechanisms is not yet established.
Molecular Mechanisms in Biological Contexts
The molecular mechanisms of this compound's action are rooted in the chemical properties of the sulfur atom. Its larger size and lower electronegativity compared to oxygen alter the steric and electronic landscape of the nucleobase. In the context of tRNA, this leads to a refined codon recognition capability, preventing inappropriate codon-anticodon pairings. nih.govmun.ca
Beyond its role in translation, this compound has been investigated for other biological activities. For example, it has been explored as a potential anticancer agent. nih.gov The molecular mechanism in this context is not fully elucidated but may relate to its ability to interfere with nucleic acid metabolism or interact with key cellular enzymes. Furthermore, this compound and its derivatives have shown a high selectivity for certain metal ions, such as Ag⁺, suggesting a potential role in metal ion chelation or sensing. nih.gov The interaction with the thiocarbonyl group is a key molecular mechanism in these contexts. nih.gov For instance, interactions between explicit water molecules and the thiocarbonyl group of this compound have been reported to facilitate a water-chromophore electron transfer (WCET), a process that can lead to the formation of an intersystem crossing. nih.gov
Interference with Nucleic Acid Synthesis Pathways
The structural and electronic perturbations induced by the thionyl group in this compound can interfere with the intricate machinery of nucleic acid synthesis. The replacement of the C2-oxo group with a bulkier and more polarizable thioketo group can affect the recognition and processing of 2TC-containing nucleotides by DNA and RNA polymerases.
Studies on thio-substituted nucleobases suggest that their incorporation into nucleic acid templates can impact the fidelity and efficiency of replication and transcription. For instance, the substitution of cytosine with 2TC in an RNA template has been suggested to potentially decrease the speed and fidelity of non-enzymatic template copying. nih.gov This is attributed to the altered hydrogen bonding capabilities and steric profile of 2TC compared to canonical cytosine, which can disrupt the precise geometric alignment required within the polymerase active site for efficient and accurate nucleotide incorporation.
Furthermore, while not directly interfering with the catalytic step of synthesis, the presence of 2TC within a nucleic acid strand can influence its stability and susceptibility to enzymatic degradation. Thio-modified oligonucleotides often exhibit increased resistance to nucleases, a property that, while beneficial for therapeutic applications, represents a form of interference with the natural nucleic acid degradation pathways. rsc.org The enzymatic synthesis of nucleic acids containing modified bases like 2TC is an area of active research, with engineered polymerases being developed to accept and incorporate these unnatural substrates. nih.govresearchgate.netmdpi.comnih.gov The ability of DNA polymerase η to bypass lesions and accommodate modified bases highlights the complex interplay between polymerase structure and substrate recognition. mdpi.complos.org
Contribution to Mutagenesis through Tautomeric Alterations
A key mechanism through which this compound can exert a mutagenic effect is via its tautomeric equilibria. Like its canonical counterpart, cytosine, 2TC can exist in different tautomeric forms, primarily the amino-thione and the imino-thiol forms. However, the equilibrium between these forms for 2TC is different from that of cytosine, and this has profound implications for base pairing during DNA replication and transcription. nih.govrsc.org
The canonical amino-thione form of 2TC is expected to form a standard Watson-Crick base pair with guanine. However, the imino-thiol tautomer of 2TC can mispair with adenine, leading to a C-to-T transition mutation in subsequent rounds of replication. nih.gov The tautomeric shift from the amino to the imino form alters the hydrogen bond donor and acceptor pattern, promoting the formation of a stable mismatch. nih.govnih.gov
The environment, including the solvent and the local structure of the DNA, can influence the tautomeric equilibrium of 2TC. acs.org Studies have shown that tautomerism plays a crucial role in the molecular mechanisms of spontaneous and chemically induced mutagenesis. nih.gov The altered base pairing preferences resulting from tautomeric shifts are a fundamental source of point mutations. nih.govnih.gov
Table 1: Tautomeric Forms of this compound and Their Base Pairing Potential
| Tautomeric Form | Predominant Pairing Partner | Consequence of Pairing |
| Amino-thione (Canonical) | Guanine | Normal Base Pairing |
| Imino-thiol (Rare) | Adenine | C→T Transition Mutation |
| Amino-thiol | Guanine (alternative) | Potential for altered duplex stability |
Photolabeling and Photoaffinity Probing of Nucleic Acid Structures and DNA/RNA-Protein Interactions
The unique photochemical properties of thionucleosides, including this compound, make them valuable tools for investigating the structure and function of nucleic acids and their interactions with proteins. Thionucleosides can be activated by UV light, leading to the formation of covalent crosslinks with nearby molecules, a technique known as photoaffinity labeling. nih.govphotobiology.info
While direct photolabeling studies specifically employing this compound are not extensively reported, the principle is well-established with other thionucleosides like 4-thiothymidine (B1630790) and 6-thioguanine. Upon UV irradiation, the thiocarbonyl group can be excited to a reactive triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue or another nucleotide, resulting in a covalent bond. This "zero-length" crosslinking provides high-resolution information about the points of close contact between nucleic acids and proteins. nih.govnih.govmdpi.com
The ability of 2TC to modify DNA structures is recognized as relevant for the design of DNA-binding agents. nih.gov This property, combined with its photoreactive potential, suggests its utility in photoaffinity probing. researchgate.netnih.govnih.govenamine.net The general strategy involves synthesizing a nucleic acid probe containing this compound at a specific position. This probe is then incubated with the protein of interest, and the complex is irradiated with UV light to induce crosslinking. Subsequent analysis, often involving enzymatic digestion and mass spectrometry, can identify the specific protein and even the amino acid residues at the interaction interface.
Table 2: Comparison of Photoreactive Moieties for Photoaffinity Labeling
| Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azide | 254-300 | Nitrene | Highly reactive, can insert into C-H and N-H bonds. |
| Benzophenone | 350-360 | Ketyl Radical | Reacts preferentially with C-H bonds. |
| Diazirine | 350-380 | Carbene | Highly reactive and short-lived, provides high-resolution crosslinking. |
| Thionucleosides (e.g., 2TC) | ~330-340 | Triplet State | "Zero-length" crosslinker, useful for probing direct contacts. |
Interaction with Metallobiomolecules and Metal Ions
The presence of the soft sulfur donor atom, in addition to the nitrogen atoms, makes this compound an excellent ligand for a variety of metal ions, particularly soft metals like platinum(II) and silver(I). This has led to extensive research into its coordination chemistry and the potential biological activities of its metal complexes.
Ligand Preference and Coordination Chemistry (e.g., Platinum Complexes)
Platinum(II) complexes are a cornerstone of cancer chemotherapy, with their mechanism of action primarily involving coordination to the N7 atoms of purine (B94841) bases in DNA. The introduction of alternative ligands can modulate the reactivity, selectivity, and toxicity of these drugs. This compound, with its multiple potential coordination sites (the endocyclic N1 and N3 atoms, the exocyclic amino group, and the sulfur atom), presents a rich coordination chemistry with platinum(II). rsc.org
Given platinum(II)'s classification as a soft acid, it exhibits a strong preference for binding to soft donor atoms like sulfur. semanticscholar.org Therefore, in complexes with this compound, coordination through the sulfur atom is highly favored. researchgate.netnpublications.comcyberleninka.ru Depending on the reaction conditions and the other ligands present on the platinum center, 2TC can act as a monodentate ligand, coordinating solely through the sulfur atom, or as a bridging ligand, linking two platinum centers. nih.govmdpi.commdpi.com
The coordination of 2TC to platinum can influence the electronic properties and steric profile of the complex, which in turn can affect its interaction with biological targets. The formation of stable Pt-S bonds is a critical aspect of the biological chemistry of platinum-based drugs, often implicated in both their therapeutic effects and their deactivation pathways through binding to sulfur-containing biomolecules like glutathione. semanticscholar.org
Complex Formation and Structural Characterization (e.g., Silver(I) complexes)
Silver(I) ions also have a high affinity for sulfur-containing ligands, and the interaction of Ag(I) with this compound and related compounds has been extensively studied. mdpi.comnih.gov These studies are driven by the well-known antimicrobial properties of silver compounds and the potential for creating novel materials with interesting structural and functional properties.
This compound and its derivatives can form a variety of coordination complexes with silver(I), ranging from simple mononuclear species to extended coordination polymers. rsc.orgnih.govnih.govmdpi.com In these complexes, 2TC can coordinate to silver through the sulfur atom, and often also through one of the nitrogen atoms, acting as a bridging ligand to form one-, two-, or three-dimensional networks. nih.govresearchgate.netresearchgate.net
The structural characterization of these silver(I)-2-thiocytosine complexes, typically performed using X-ray crystallography and spectroscopic techniques, reveals the diverse coordination modes of the 2TC ligand. The resulting structures are influenced by factors such as the metal-to-ligand ratio, the counter-anion present, and the solvent system used for synthesis. nih.gov The formation of these complexes can have a significant impact on the biological availability and activity of both the silver ions and the this compound ligand.
Table 3: Characterized Coordination Complexes of this compound Derivatives
| Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |
| Silver(I) | 4,6-diamino-2-pyrimidinethiol | Bridging (S, N) | Coordination Polymer | nih.gov |
| Silver(I) | Cysteine | Bridging Thiolate | Layered Structure | nih.gov |
| Platinum(II) | Dithiodiethylamine | Bridging Thiolate | Binuclear Complex | researchgate.netnpublications.com |
Interactions at Biointerfaces
The behavior of this compound at the interface between a biological medium and a solid surface is of interest for applications in biosensors, drug delivery, and the study of biomolecular interactions on surfaces. The adsorption and orientation of 2TC on various surfaces are governed by its chemical properties, including its aromaticity, hydrogen bonding capabilities, and the presence of the reactive sulfur atom.
Studies on the interaction of 2TC with different solvents (solvatochromism) provide insights into how its electronic structure and properties are influenced by the local environment, which is relevant to its behavior at a solvent-solid interface. acs.org For example, the tautomeric equilibrium of 2TC can be significantly affected by the polarity of the surrounding medium. rsc.orgresearchgate.net
On metallic surfaces, such as gold, the sulfur atom of this compound is expected to form a strong, covalent-like bond, leading to the self-assembly of 2TC monolayers. This property is exploited in the development of electrochemical biosensors, where the immobilization of a 2TC-containing probe on a gold electrode can be used to detect specific DNA or RNA sequences through hybridization events. The interaction of 2TC with the surface can be characterized by techniques such as surface-enhanced Raman spectroscopy (SERS) and scanning tunneling microscopy (STM), which can provide information on the orientation and packing of the molecules at the interface. The ability of 2TC to interact with both metal surfaces and biological molecules makes it a versatile component in the design of biointerfaces. nih.gov
Adsorption Equilibria and Interfacial Layer Formation with Surfactants
The interaction of this compound with surfactants at interfaces is characterized by competitive adsorption and the formation of mixed interfacial layers. Studies conducted at a renewable silver amalgam film electrode (R-AgLAFe) in a chlorate(VII) electrolyte have provided insights into the adsorption equilibria of this compound in the presence of both anionic and cationic surfactants, namely Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB). bibliotekanauki.pl
In these systems, this compound demonstrates a predominant role in establishing the adsorption equilibria in mixtures with both SDS and CTAB. icm.edu.pl This suggests a strong affinity of this compound for the electrode surface. The formation of these mixed adsorption layers involves competitive adsorption between the this compound molecules and the surfactant molecules or mixed micelles. bibliotekanauki.pl
The presence of this compound influences the arrangement of the surfactant molecules at the electrode surface. For instance, in mixed this compound–CTAB adsorption layers, the potential of zero charge (Ez) shifts towards more negative potentials, indicating that the addition of the cationic surfactant to a solution containing this compound does not cause a reorganization of the CTAB arrangement on the mercury surface. icm.edu.pl
The adsorption process leads to a decrease in the surface tension at the potential of zero charge (γz) for all studied systems, a clear indicator of the adsorption phenomenon. icm.edu.pl The parameters of the double layer at the electrode/electrolyte interface, such as the differential capacity (Cd), potential of zero charge (Ez), and surface tension at the potential of zero charge (γz), are all affected by the presence of this compound and its interaction with surfactants. bibliotekanauki.pl
The table below summarizes the key adsorption parameters determined in a study of this compound and its mixtures with surfactants at an R-AgLAFe/chlorate(VII) interface.
| System | Differential Capacity (Cd) | Potential of Zero Charge (Ez) | Surface Tension at Ez (γz) |
| This compound | Affected | Modulated | Decreased |
| This compound-SDS | Affected | Modulated | Decreased |
| This compound-CTAB | Affected | Shift to more negative values | Decreased |
Effects on Electrode Processes (e.g., Electro-reduction of Metal Ions)
The mixed adsorption layers formed by this compound and surfactants have a significant impact on the kinetics and mechanism of electrode processes, such as the electro-reduction of metal ions. d-nb.info The influence of these mixed layers has been demonstrated in the electro-reduction of Bismuth(III) ions in a chlorate(VII) medium at a nanostructured cyclically refreshable liquid amalgam film silver-based electrode (R-AgLAFE). d-nb.inforesearchgate.net
The presence of this compound alone can catalyze the electro-reduction of Bi(III) ions, a process that occurs within the adsorption layer. d-nb.info This catalytic effect is attributed to the formation of active Bi–(RS–Hg) complexes on the electrode surface, which facilitate electron transfer. d-nb.info
When surfactants are introduced, they modify the dynamics of this catalytic activity. The presence of mixed this compound-CTAB and this compound-SDS adsorption layers alters the kinetics of the Bi(III) ion electro-reduction process. d-nb.info Despite these kinetic changes, the fundamental mechanism of the Bi(III) ion electro-reduction does not appear to be altered by the presence of the this compound-CTAB mixture. d-nb.info
In these mixed systems, this compound retains its dominant role in the adsorption equilibria, and the Bi–(RS–Hg) complex remains a key intermediate. d-nb.info The surfactants, CTAB and SDS, modulate the catalytic influence of this compound on the electro-reduction of Bi(III) ions. d-nb.info For example, the addition of CTAB to the system results in a further decrease in the potential difference between the anodic and cathodic peaks, whereas SDS has the opposite effect. d-nb.info This indicates that the mixed adsorption layers significantly influence the dynamics of the acceleration of the Bi(III) ion electro-reduction process by this compound. d-nb.info
The table below outlines the observed effects of this compound and its mixed surfactant layers on the electro-reduction of Bi(III) ions.
| System | Effect on Bi(III) Electro-reduction Kinetics | Key Intermediate Complex | Influence on Catalytic Dynamics |
| This compound | Catalytic effect | Bi–(RS–Hg) | Accelerates the process |
| This compound-CTAB | Altered kinetics | Bi–(RS–Hg) | Further accelerates the process |
| This compound-SDS | Altered kinetics | Bi–(RS–Hg) | Opposes the acceleration |
Advanced Analytical Methodologies for 2 Thiocytosine Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental in the analysis of 2-thiocytosine (B14015), offering robust capabilities for separation, purification, and identification. These techniques are essential for confirming the purity of synthesized batches and for isolating the compound from complex mixtures for further study.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, valued for its high resolution, speed, and quantitative accuracy. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com This setup allows for the effective separation of this compound from its structural analogs and potential impurities.
The retention behavior of this compound is governed by its interaction with the stationary phase, typically a C18 (octadecylsilyl) bonded silica. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the buffer and the proportion of the organic modifier allows for the fine-tuning of retention times. Detection is commonly achieved using a UV detector, as the heterocyclic ring system of this compound exhibits strong absorbance in the UV spectrum. For enhanced sensitivity, particularly in trace analysis, fluorescence detection can also be employed. nih.gov
Table 1: Typical RP-HPLC Parameters for Nucleobase Analog Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elutes the analyte; composition is adjusted for optimal resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and influences peak shape. |
| Detector | UV-Vis (e.g., at 230 nm and 270 nm) | Quantifies the analyte based on its light absorbance. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |
Detailed research findings indicate that the purity of this compound can be reliably assessed, with typical methods achieving separation from related compounds such as cytosine, uracil (B121893), and other thionucleobases. The method's validation often includes assessments of linearity, precision, and accuracy over a specified concentration range.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the superior separation capabilities of HPLC with the highly sensitive and specific detection power of mass spectrometry. bu.edu This combination is invaluable for the unambiguous identification and quantification of this compound, especially in complex biological matrices. researchgate.netmdpi.com LC-MS provides not only the retention time from the LC component but also the mass-to-charge ratio (m/z) and fragmentation patterns from the MS component, offering a high degree of confidence in compound identification. nih.govspringernature.com
In a typical LC-MS analysis of this compound, the compound is first separated using an HPLC system, often with volatile mobile phases like ammonium (B1175870) acetate or ammonium formate (B1220265) to ensure compatibility with the mass spectrometer interface. nih.gov The eluent from the LC column is then directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for nucleobase analogs, as it is a soft ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. bu.edu
Once ionized, the ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their m/z ratio. For even greater specificity, tandem mass spectrometry (MS/MS) can be performed. In this mode, the [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a structural fingerprint, confirming the compound's identity with exceptional certainty. nih.gov
Table 2: Representative LC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Function |
| LC System | UPLC/HPLC | High-resolution separation. |
| Column | C18 or HILIC | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Bicarbonate nih.gov | Ensures analyte elution and ionization compatibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Separates ions by m/z for detection and quantification. |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for target analyte. |
Voltammetric and Spectroelectrochemical Methods
Voltammetric techniques are powerful electrochemical tools for investigating the redox properties of this compound. These methods measure the current response of an electroactive species to a changing applied potential, providing insights into its oxidation and reduction behavior, reaction mechanisms, and potential for quantification at trace levels.
Direct Current (DC) Polarography
Direct Current (DC) polarography is a classic voltammetric technique that utilizes a dropping mercury electrode (DME) as the working electrode. iupac.org In this method, a slowly and linearly increasing DC potential is applied to the DME, and the resulting current is recorded as a function of the potential. slideshare.net The study of this compound by DC polarography can reveal information about its reduction mechanisms.
The key parameters obtained from a DC polarogram are the half-wave potential (E₁/₂) and the limiting diffusion current (id). The half-wave potential is characteristic of the analyte under specific experimental conditions (e.g., pH, supporting electrolyte) and can be used for qualitative identification. The limiting current, under diffusion-controlled conditions, is directly proportional to the concentration of the electroactive species, as described by the Ilkovič equation, allowing for quantitative analysis. chem-soc.simuni.cz For this compound, DC polarography can be used to study the electro-reduction of its carbon-nitrogen double bonds or the electrochemical behavior of the thiol group at the mercury electrode surface.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is one of the most widely used electrochemical techniques for studying the redox behavior of chemical species like this compound. pineresearch.comcolostate.edu The method involves scanning the potential of a working electrode (e.g., glassy carbon, gold) linearly from an initial potential to a vertex potential and then reversing the scan back to the starting point. wikipedia.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of the electron transfer processes. gamry.combiologic.net
When applied to this compound, CV can be used to determine its oxidation and reduction potentials. The oxidation process typically involves the thiol group, while reduction may involve the heterocyclic ring. The voltammogram for this compound can show one or more anodic (oxidation) peaks and, on the reverse scan, corresponding cathodic (reduction) peaks. The separation between the anodic and cathodic peak potentials (ΔEp) provides information on the reversibility of the redox reaction. By studying the effect of scan rate on the peak currents and potentials, researchers can elucidate the mechanism of the electrode reaction, for instance, whether it is diffusion-controlled or adsorption-controlled.
Table 3: Research Findings from Cyclic Voltammetry of Thio-compounds
| Parameter | Observation | Implication for this compound |
| Anodic Peak Potential (Epa) | Varies with pH | Indicates proton-coupled electron transfer in the oxidation process. |
| Peak Current (Ip) vs. Scan Rate (ν) | Ip proportional to ν¹/² | Suggests a diffusion-controlled electrode process. |
| Peak Current (Ip) vs. Scan Rate (ν) | Ip proportional to ν | Suggests an adsorption-controlled electrode process. |
| Peak Separation (ΔEp) | > 59/n mV (where n=electrons) | Indicates an irreversible or quasi-reversible redox reaction. |
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) is a modern, pulse-based voltammetric technique that offers significantly higher sensitivity and speed compared to CV or DC polarography. wikipedia.org The potential waveform consists of a square wave superimposed on a staircase potential ramp. pineresearch.com The current is sampled twice during each square-wave cycle, once at the end of the forward pulse and again at the end of the reverse pulse. The resulting voltammogram is a plot of the difference between these two currents versus the base potential. nih.gov
This differential current measurement method effectively minimizes the contribution of the background capacitive current, leading to a substantial improvement in the signal-to-noise ratio. nih.gov Consequently, SWV is exceptionally well-suited for the trace quantitative analysis of this compound. Its high sensitivity makes it a valuable tool for detecting low concentrations of the compound. core.ac.uk The peak-shaped voltammogram provides a peak potential that is characteristic of the analyte and a peak height that is directly proportional to its concentration, making it ideal for developing analytical methods. palmsens.com
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate processes occurring at the electrode-electrolyte interface. nih.govbiologic.net This method involves applying a small amplitude sinusoidal potential perturbation to an electrochemical system over a wide range of frequencies and measuring the resulting current response. mdpi.com The impedance, which is the frequency-dependent opposition to the alternating current, provides insight into the system's resistive and capacitive properties. nih.gov
The data is often visualized in a Nyquist plot, which represents the imaginary part of impedance versus the real part. nih.gov Such plots can be modeled using electrical equivalent circuits, where components like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl) correspond to specific physical phenomena at the electrode surface. nih.govmdpi.com Rct, for instance, is inversely proportional to the rate of the electron transfer reaction, making EIS a sensitive indicator for the kinetics of electrochemical reactions. nih.gov
EIS is widely applied in fields like corrosion, battery development, and biosensing to characterize materials and electrode reactions. biologic.nettaylorandfrancis.com While it is a versatile tool for studying electrochemical interfaces and the behavior of various molecules, specific research detailing the comprehensive EIS analysis of this compound is not extensively available in the current literature. However, the technique holds significant potential for investigating the adsorption behavior, electron transfer kinetics, and interfacial properties of this compound on various electrode surfaces.
Application of Nanostructured Electrodes
Nanostructured electrodes, which incorporate materials with dimensions in the nanometer scale, offer significant advantages for electrochemical analysis due to their unique properties. These electrodes often exhibit exceptionally high surface-to-volume ratios, enhanced mass transport, and superior electrocatalytic activity compared to their bulk counterparts. nih.gov Materials commonly used to fabricate these advanced electrodes include multi-wall carbon nanotubes (MWNTs), metal nanoparticles (e.g., platinum, gold), and metal oxides like titanium dioxide (TiO2). nih.govnih.gov
The enhanced surface area provides a greater number of active sites for electrochemical reactions, leading to increased signal sensitivity and lower detection limits. nih.gov For instance, a nanocomposite of MWNTs and platinum microparticles has been shown to exhibit high sensitivity and stability for the electrochemical determination of other thiol compounds. nih.gov Similarly, nanostructured tungsten disulfide (WS2) nanosheets have been employed to create sensors with rapid response times and low detection limits for other bioactive molecules. nih.gov
These properties make nanostructured electrodes highly promising platforms for the sensitive detection of this compound. By modifying an electrode with appropriate nanomaterials, it is possible to facilitate the oxidation or reduction of this compound, thereby generating a measurable electrochemical signal for its quantification. While the application of nanostructured electrodes is well-established for various analytes, dedicated studies focusing specifically on the development of such electrodes for this compound detection represent an emerging area of research.
Titrimetric Methods for Quantification
Titrimetry encompasses a group of quantitative analytical methods where the concentration of an analyte is determined by measuring the volume of a reagent solution (titrant) of known concentration required to react completely with it.
Iodometric Determination (Volumetric, Potentiometric, Coulometric)
Iodometry serves as a reliable titrimetric method for the quantification of this compound. The analysis is based on the oxidation of the thiol group in the this compound molecule by iodine. The stoichiometry of this redox reaction is dependent on the pH of the medium. In a neutral medium (pH 7), the reaction proceeds as follows:
2R-SH + I₂ → R-S-S-R + 2HI
In an alkaline medium, the stoichiometry differs, as hypoiodite, formed from the disproportionation of iodine, acts as the oxidizing agent.
A study has detailed three distinct iodometric techniques for determining this compound, each suited for different concentration ranges. nih.gov
Volumetric Titration: This method is performed in a phosphate buffer at pH 7. A sample of this compound is dissolved and titrated with an iodine solution using starch as a visual indicator, with the endpoint being the appearance of a stable blue color. nih.gov It is suitable for determining larger quantities of the compound. nih.gov
Potentiometric Titration: For this technique, the reaction is carried out in an alkaline medium. The endpoint of the titration is detected by monitoring the potential change with a platinum indicator electrode and a saturated calomel (B162337) electrode as the reference. nih.gov
Coulometric Titration: This is the most sensitive of the three methods and is used for determining very low amounts of this compound. nih.gov The titration is conducted with iodine that is electrogenerated at a constant current, and the endpoint is detected using a biamperometric indicator system. nih.gov
The performance of these methods has been validated, with the relative standard deviation for all techniques reported to be below 1%. nih.gov
| Technique | Medium/Indicator System | Determinability Range (μmol) | Determinability Range (mg) | Relative Standard Deviation (%) |
|---|---|---|---|---|
| Volumetric | Phosphate Buffer (pH 7) / Starch Indicator | 50 - 1000 | 6.35 - 127 | < 1 |
| Potentiometric | Alkaline Medium / Platinum Electrode | 10 - 250 | 1.27 - 31.8 | < 1 |
| Coulometric | Biamperometric End-Point Detection | 0.1 - 10 | 0.0124 - 1.27 | < 1 |
Spectrophotometric Determination
Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds based on their absorption of light. The analysis of this compound via UV-Vis spectrophotometry is well-established, with its absorption spectrum being characteristically influenced by the solvent environment, a phenomenon known as solvatochromism. acs.orgresearchgate.netacs.org
The steady-state absorption spectra of this compound show significant shifts in its absorption bands depending on the solvent's properties. acs.orgresearchgate.net In more polar solvents, the first intense absorption maximum experiences a hypsochromic (blue) shift to higher transition energies, while the second maximum undergoes a bathochromic (red) shift to lower energies. acs.orgresearchgate.net These shifts are attributed to a combination of factors, including the dipole moments of the excited states and explicit solvent interactions, such as hydrogen bonding. acs.orgacs.org For instance, the hydrogen bond donor acidity of a solvent has been identified as a highly relevant parameter influencing the absorption maximum. researchgate.net
The primary amino-thiol tautomer is considered the most stable form in the gas phase, but the amino-thion tautomer becomes more stable in solution. researchgate.netrsc.org The absorption spectrum typically features an intense maximum between 269–286 nm and a second maximum in the range of 233–242 nm, depending on the solvent. researchgate.net
| Solvent | First Absorption Maximum (λmax, nm) | Second Absorption Maximum (λmax, nm) |
|---|---|---|
| Water (H₂O) | 269 | 242 |
| Methanol (MeOH) | 272 | 239 |
| Ethanol (B145695) (EtOH) | 274 | 238 |
| Acetonitrile (ACN) | 278 | 233 |
| Ethyl Acetate (EtOAc) | 286 | - |
Data sourced from solvatochromic effect studies. researchgate.net The second maximum for Ethyl Acetate was not recorded due to strong solvent absorption. researchgate.net
Electrogravimetric Methods
Electrogravimetric analysis is a quantitative method where the analyte is deposited onto a weighed electrode through electrolysis. The mass of the analyte is determined by the difference in the electrode's weight before and after the deposition process. This technique is highly accurate and is typically used for the analysis of metal ions.
Determination via Enhancement Effect on Copper Anodic Stripping Wave
A specific and sensitive method has been developed for the determination of this compound that utilizes its enhancement effect on the copper anodic stripping wave. acs.org This electrochemical technique is not a classical electrogravimetric method but an anodic stripping voltammetry (ASV) method, which involves a preconcentration step followed by a stripping (measurement) step.
The method is based on the accumulation of this compound as a copper complex on the surface of a copper amalgam electrode. acs.org This preconcentration is achieved by holding the electrode at a potential of –0.2 V versus a Saturated Calomel Electrode (SCE). acs.org During the subsequent anodic stripping step, where the potential is scanned towards more positive values, a distinct peak appears at approximately 0.124 V vs. SCE. acs.org The height of this peak is directly proportional to the concentration of the this compound in the sample. acs.org
This analytical procedure demonstrates a linear response in the concentration range between 1 × 10⁻⁸ M and 6 × 10⁻⁶ M, making it suitable for trace analysis. acs.org
Q & A
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer :
- Open-Science Practices : Share raw spectral data (e.g., via Zenodo) and synthesis protocols .
- Collaborative Validation : Cross-check results with independent labs using identical reagents and instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


